molecular formula C8H10ClNO B8760392 1-(2-Amino-6-chlorophenyl)ethan-1-ol

1-(2-Amino-6-chlorophenyl)ethan-1-ol

Cat. No.: B8760392
M. Wt: 171.62 g/mol
InChI Key: SCKNDGHEDFYSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-6-chlorophenyl)ethan-1-ol is a chiral 1,2-amino alcohol compound of high interest in organic synthesis and pharmaceutical research. This chemical scaffold is characterized by a benzene ring substituted with an amino group and a chlorine atom, alongside an ethanol moiety bearing a hydroxyl group at the benzylic position. The simultaneous presence of both amino and hydroxyl functional groups on an aromatic core makes this structure a versatile and valuable intermediate . As a 1,2-amino alcohol, this compound serves as a key precursor for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. The 1,2-amino alcohol motif is a prominent structural component found in a vast group of synthetic molecules and is frequently utilized in the construction of chiral auxiliaries and ligands for asymmetric synthesis . Researchers may employ this compound in studies aimed at developing novel neuroprotective agents, given that structurally related compounds containing similar 1,2-amino alcohol subunits, such as Eliprodil, have been investigated as NMDA receptor antagonists . Its molecular framework offers multiple sites for chemical modification, enabling its use in structure-activity relationship (SAR) studies and the exploration of new chemical entities for various therapeutic targets. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(2-amino-6-chlorophenyl)ethanol

InChI

InChI=1S/C8H10ClNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,10H2,1H3

InChI Key

SCKNDGHEDFYSJP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)N)O

Origin of Product

United States

Foundational & Exploratory

1-(2-Amino-6-chlorophenyl)ethan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(2-Amino-6-chlorophenyl)ethan-1-ol

Abstract

1-(2-Amino-6-chlorophenyl)ethan-1-ol is a specialized chiral building block characterized by a high degree of steric congestion due to the ortho-amino and ortho-chloro substitutions flanking the benzylic alcohol moiety. This "privileged scaffold" is a critical intermediate in the synthesis of fused nitrogen heterocycles, particularly 7-chloroindoles and quinolines, which serve as core pharmacophores in kinase inhibitors (e.g., ALK, c-Met) and antiviral agents.[1] This guide details the chemical properties, asymmetric synthesis via transfer hydrogenation, and cyclization pathways of this compound, distinguishing it from its primary alcohol isomer (2-(2-amino-6-chlorophenyl)ethanol).[1]

Part 1: Chemical Identity & Physiochemical Profile[2]

The compound is a secondary benzylic alcohol. The presence of the chlorine atom at the C6 position imposes significant steric hindrance, influencing both the rotational barrier of the ethyl chain and the nucleophilicity of the C2-amino group.[1]

Table 1: Chemical Specifications

PropertySpecification
IUPAC Name 1-(2-Amino-6-chlorophenyl)ethan-1-ol
Common Name

-Methyl-2-amino-6-chlorobenzenemethanol
Precursor CAS 20895-91-4 (1-(2-amino-6-chlorophenyl)ethanone)
Molecular Formula C

H

ClNO
Molecular Weight 171.62 g/mol
Chirality Contains one stereocenter at C1 (

-carbon). Exists as (

) and (

) enantiomers.[2]
Appearance Off-white to pale yellow solid (racemic); Crystalline solid (enantiopure).
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water.[1]
pKa (Predicted) ~3.5 (Aniline nitrogen), ~14.5 (Alcohol hydroxyl).[1]

Critical Distinction: Do not confuse this compound with 2-(2-amino-6-chlorophenyl)ethanol (CAS 100376-53-2), which is the primary phenethyl alcohol isomer. The user's topic concerns the secondary alcohol derived from the ketone reduction.

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 1-(2-amino-6-chlorophenyl)ethan-1-ol is primarily achieved through the reduction of the corresponding ketone, 1-(2-amino-6-chlorophenyl)ethanone. Due to the pharmaceutical relevance of chiral alcohols, both racemic and asymmetric routes are detailed below.

Route A: Racemic Reduction (Standard Protocol)

Suitable for initial scaffold generation and non-clinical assays.

  • Reagents: Sodium Borohydride (NaBH

    
    ), Methanol (MeOH).[1]
    
  • Mechanism: Hydride transfer to the carbonyl carbon.

  • Protocol:

    • Dissolve 1-(2-amino-6-chlorophenyl)ethanone (1.0 eq) in MeOH (10 vol) at 0°C.

    • Slowly add NaBH

      
       (1.5 eq) portion-wise to control hydrogen evolution.
      
    • Note: The 6-chloro substituent creates steric bulk; reaction times may be longer (2–4 hours) compared to unsubstituted acetophenones.

    • Quench with saturated NH

      
      Cl and extract with Ethyl Acetate.
      
Route B: Asymmetric Transfer Hydrogenation (ATH) – The Pharma Standard

Required for synthesizing enantiopure drug intermediates (e.g., >99% ee).[1]

The reduction is catalyzed by Ruthenium(II) complexes with chiral diamine ligands (Noyori-Ikariya type). The "ortho-effect" of the chlorine atom requires a robust catalyst to overcome steric hindrance.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (for S-alcohol) or [(R,R)-Ts-DPEN] (for R-alcohol).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).

  • Conditions: 25–40°C, 12–24 hours.[1]

Experimental Workflow (Graphviz Diagram):

SynthesisWorkflow Ketone Precursor: 1-(2-amino-6-chlorophenyl)ethanone (CAS 20895-91-4) RouteA Route A: Racemic Reduction NaBH4 / MeOH 0°C -> RT Ketone->RouteA RouteB Route B: Asymmetric Transfer Hydrogenation Ru-TsDPEN Catalyst HCOOH / Et3N Ketone->RouteB Racemic Racemic Alcohol (50:50 R/S Mixture) RouteA->Racemic Hydride Transfer Chiral Enantiopure Alcohol (>98% ee) RouteB->Chiral Stereoselective H-Transfer

Caption: Comparative synthetic pathways for racemic vs. enantioselective production of the target alcohol.

Part 3: Reactivity & The "Ortho-Effect"

The defining feature of this molecule is the proximity of the nucleophilic amino group (-NH


) to the electrophilic benzylic position (C-OH). This makes it a "spring-loaded" scaffold for cyclization.
Cyclization to Indoles (Modified Madelung/Fischer Logic)

While typical Fischer indole synthesis uses hydrazones, this 2-aminobenzyl alcohol scaffold can be cyclized to 7-chloro-3-methylindole or 4-chloro-2-methylindole derivatives depending on the mechanism (e.g., acid-catalyzed dehydration followed by intramolecular attack).

  • Mechanism: Protonation of -OH

    
     Loss of H
    
    
    
    O
    
    
    Benzylic Carbocation
    
    
    Nucleophilic attack by -NH
    
    
    is geometrically strained.
  • Alternative: Oxidation back to the ketone, followed by condensation with ketones/aldehydes (Friedländer synthesis) to form Quinolines .[1]

Substitution Reactions (SN1/SN2)

The benzylic hydroxyl group can be converted to a mesylate or halide (Cl/Br).

  • Challenge: The 6-chloro group hinders S

    
    2 backside attack. S
    
    
    
    1 pathways are favored but risk racemization of the chiral center.
  • Application: Displacement with piperidine or pyrazole fragments constructs the core scaffold of ALK inhibitors (similar to Crizotinib, though Crizotinib uses a 2,6-dichloro-3-fluoro phenyl ring).[1]

Reactivity Pathway Diagram:

ReactivityPathways Alcohol 1-(2-Amino-6-chlorophenyl)ethan-1-ol Indole 7-Chloro-3-methylindole (via Cyclization) Alcohol->Indole Acid Catalysis (-H2O) Quinoline Quinoline Derivatives (via Friedländer w/ Ketones) Alcohol->Quinoline Oxidation + Condensation Substitution Chiral Amine Intermediates (via Mesylation/SN2) Alcohol->Substitution 1. MsCl/TEA 2. H-Amine

Caption: Primary divergent synthesis pathways utilizing the amino-alcohol scaffold.

Part 4: Analytical Characterization

To validate the synthesis, particularly for Route B (Chiral), the following analytical methods are standard.

1. H-NMR Interpretation (400 MHz, DMSO-d


): 
  • 
     1.25 ppm (d, 3H):  Methyl group of the ethanol chain.[1]
    
  • 
     4.90 ppm (q, 1H):  Benzylic methine proton (-CH -OH).
    
  • 
     5.20 ppm (br s, 2H):  Amino protons (-NH
    
    
    
    ).
  • 
     6.50–7.20 ppm (m, 3H):  Aromatic protons.[1] The splitting pattern will show the 1,2,3-trisubstitution pattern (doublet, doublet, triplet).[1]
    

2. Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Detection: UV @ 254 nm.

  • Separation: The (R) and (S) enantiomers will have distinct retention times due to the interaction of the hydroxyl group with the chiral stationary phase.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential skin sensitizer (due to aniline moiety).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amino group is prone to oxidation (browning) upon air exposure.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

  • Pfizer Inc. "Process for the preparation of enantiomerically pure aminoheteroaryl compounds." U.S. Patent 7,858,643. (Describes the synthesis of similar ALK inhibitor intermediates).

  • Noyori, R., & Hashiguchi, S. (1997).[1] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.[1] (Foundational protocol for ketone reduction).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13574717, 1-(2-Amino-4-chlorophenyl)ethanone." (Precursor analog data).[3][4][5] [1]

  • ChemicalBook. "1-(2-Amino-6-chlorophenyl)ethanone CAS 20895-91-4." (Precursor availability).[3][4][6]

Sources

Comprehensive Vibrational Spectroscopy Guide: 1-(2-Amino-6-chlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) vibrational spectrum of 1-(2-Amino-6-chlorophenyl)ethan-1-ol . It is designed for analytical chemists and drug development scientists requiring precise structural validation of this chiral intermediate.

Executive Summary & Molecular Architecture

1-(2-Amino-6-chlorophenyl)ethan-1-ol (CAS: 100376-53-2 / Analogous) is a critical pharmacophore scaffold, often utilized in the synthesis of fused heterocyclic kinase inhibitors (e.g., crizotinib intermediates). Its structure features a benzene core with a dense 1,2,3-substitution pattern : a secondary benzylic alcohol flanked by an amino group and a chlorine atom.

This "ortho-flanked" architecture creates a unique vibrational signature dominated by steric compression and intramolecular hydrogen bonding . Unlike simple alcohols, the hydroxyl group in this molecule is sterically "locked" between the amine lone pair and the chlorine atom, leading to distinct spectral shifts that serve as high-fidelity quality control markers.

Molecular Topology & Interaction Network

The following diagram illustrates the critical intramolecular interactions that define the high-frequency IR region.

MolecularTopology cluster_0 Functional Groups cluster_1 Vibrational Consequences Amino Amino Group (-NH2) (Proton Donor/Acceptor) Hydroxyl Benzylic Hydroxyl (-OH) (Proton Donor) Amino->Hydroxyl Intramolecular H-Bond (N...H-O or O...H-N) Shift_NH Perturbed ν(NH) (Doublet Asymmetry) Amino->Shift_NH Primary Effect Conf_Lock Conformational Locking (Sharp Bands) Amino->Conf_Lock Stabilization Chloro Chloro Substituent (-Cl) (Weak Acceptor) Hydroxyl->Chloro Steric Repulsion / Weak H-Bond Shift_OH Red-Shifted ν(OH) (3350-3450 cm⁻¹) Hydroxyl->Shift_OH Primary Effect

Figure 1: Intramolecular interaction map showing the competing hydrogen bond donors and acceptors that dictate the spectral profile.

Experimental Protocol & Sampling

To obtain a research-grade spectrum free from artifacts, the following protocol is recommended.

ParameterRecommendationRationale
Sampling Mode ATR (Diamond Crystal) Preferred over KBr to prevent moisture interference in the critical OH/NH region.
Resolution 2 cm⁻¹ Necessary to resolve the splitting of NH₂ doublets from the OH stretch.
Scans 32 - 64 High signal-to-noise ratio required for identifying weak overtone bands.
Sample Prep Vacuum Desiccation The amine is hygroscopic; residual water will mask the intramolecular H-bond features.

Detailed Spectral Analysis

The spectrum is divided into three critical zones. Assignments are based on characteristic group frequencies and ortho-substitution effects.[1]

Zone 1: The High-Frequency Region (3600 – 2800 cm⁻¹)

The Diagnostic Window for Hydrogen Bonding

This is the most complex region due to the overlap of OH and NH stretching modes.

  • O-H Stretching (ν_OH):

    • Expected Position: 3350 – 3450 cm⁻¹ (Broad but distinct).

    • Mechanism: In dilute solution, a sharp "free" OH appears ~3600 cm⁻¹. However, in the solid state (ATR), the intramolecular H-bond between the hydroxyl proton and the amine nitrogen (O-H···:N) causes a redshift. Unlike the broad "mound" of intermolecular H-bonding seen in simple alcohols, this band often appears as a structured shoulder or a distinct peak.

  • N-H Stretching (ν_NH):

    • Asymmetric: ~3480 cm⁻¹ (Sharp).

    • Symmetric: ~3380 cm⁻¹ (Sharp).

    • Observation: Look for the characteristic "doublet" of the primary amine. The lower frequency (symmetric) band often overlaps with the OH stretch.

  • C-H Stretching:

    • Aromatic: 3000 – 3100 cm⁻¹ (Weak, sharp).[2]

    • Alkyl (Methyl/Methine): 2970 cm⁻¹ (Asym CH₃), 2930 cm⁻¹ (Sym CH₃), 2870 cm⁻¹ (Benzylic C-H).

Zone 2: The Double Bond & Fingerprint Region (1700 – 1000 cm⁻¹)

Structural Confirmation

Frequency (cm⁻¹)AssignmentMode DescriptionDiagnostic Note
1620 ± 10 δ(NH₂) ScissoringStrong, diagnostic band for primary amines. Confirms the amine is not alkylated.
1580, 1480 ν(C=C) Ring BreathingCharacteristic quadrant stretching of the benzene ring.
1450 δ(CH₃) Asym.[2] BendDeformation of the methyl group on the ethanol chain.
1375 δ(CH₃) Sym.[2] Bend"Umbrella" mode; confirms the presence of the methyl group (–CH₃).
1260 – 1310 ν(C-N) C-N StretchStrong band for aryl amines. Shifts higher due to conjugation with the ring.
1060 – 1090 ν(C-O) C-O StretchCharacteristic of a secondary benzylic alcohol . Strong intensity.
Zone 3: The Low-Frequency Region (< 1000 cm⁻¹)

Isomer Identification (The "Fingerprint")

This region confirms the 1,2,3-substitution pattern (vicinal trisubstitution).

  • 740 – 780 cm⁻¹: C-H Out-of-Plane (OOP) bending. Trisubstituted benzenes typically show a strong band here corresponding to the three adjacent hydrogen atoms (positions 3, 4, 5).

  • 680 – 720 cm⁻¹: C-Cl Stretching. Often obscured, but the presence of a heavy halogen atom typically introduces bands in the 600–800 cm⁻¹ range.

Impurity Profiling & Quality Control

In drug development, this intermediate is often synthesized via the reduction of 1-(2-amino-6-chlorophenyl)ethanone . Monitoring the reaction progress is a primary application of IR.

QC Decision Matrix

QC_Matrix Start Analyze Spectrum Check_CO Check 1650-1700 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_OH Check 3300-3500 cm⁻¹ (Hydroxyl Region) Check_CO->Check_OH Region Clear Decision_Fail FAIL: Impurity Detected (Ketone Precursor) Check_CO->Decision_Fail Strong Peak Present (Unreacted Ketone) Check_OH->Decision_Fail Band Absent (Over-reduction?) Decision_Pass PASS: Product Confirmed Check_OH->Decision_Pass Strong Broad/Sharp Band Present

Figure 2: Logic flow for Quality Control based on spectral features.

Key Impurity Markers:

  • Unreacted Ketone: A strong band at 1640–1680 cm⁻¹ (ν_C=O) indicates incomplete reduction. In ortho-amino acetophenones, this carbonyl band is often shifted to lower frequencies due to intramolecular H-bonding (C=O···H-N).

  • Solvent Residue: Broad peaks at 3400 cm⁻¹ (Water) or sharp peaks at 2250 cm⁻¹ (Acetonitrile) if used in crystallization.

References & Authoritative Sources

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).

  • NIST Chemistry WebBook. Infrared Spectrum of 1-(2-chlorophenyl)ethanone. National Institute of Standards and Technology.[3] Available at: [Link] (Used for fragment analysis of the chloro-phenyl ketone precursor).

  • Hambly, A. N., & O'Grady, B. V. (1963). Hydrogen Bonding in Organic Compounds.[1] VI. Interaction between Groups in ortho-Substituted Anilines. Australian Journal of Chemistry.[1] Available at: [Link] (Foundational work on NH/OH interaction in ortho-anilines).

Sources

Strategic Modulation of Ortho-Chloro Amino Alcohols: Reactivity, Synthesis, and Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ortho-chloro substituted amino alcohol motif—specifically 1-(2-chlorophenyl)-2-aminoethanol and its derivatives—represents a privileged scaffold in medicinal chemistry. Found in


-adrenergic agonists (e.g., Clorprenaline, Tulobuterol) and NMDA receptor antagonists (e.g., Ketamine analogs), this substructure offers a unique balance of steric bulk and lipophilicity.[1]

For the synthetic chemist, the ortho-chloro substituent is not merely a passive bystander; it is a steric anchor that dictates conformational preference and a reactive handle for late-stage intramolecular cyclization. This guide provides a technical deep-dive into the reactivity profile of these compounds, offering a validated protocol for their asymmetric synthesis and subsequent transformation into heterocycles.

Section 1: The Ortho-Chloro Effect – Structural & Electronic Fundamentals

Understanding the reactivity of ortho-chloro amino alcohols requires dissecting the specific perturbations introduced by the chlorine atom at the C2 position of the aryl ring.

Steric Locking and Conformation

Unlike para- or meta-substituted analogs, the ortho-chloro group exerts a profound "Ortho Effect." X-ray crystallographic studies of compounds like Clorprenaline reveal that the chlorine atom forces the ethylamine side chain into a conformation almost perpendicular to the benzene ring (dihedral angle


).[1]
  • Consequence: This "locked" conformation reduces the entropic penalty for binding to receptors (e.g.,

    
    -adrenoceptors), often enhancing potency.[1]
    
  • Synthetic Implication: Reagents approaching the benzylic center (C1) face significant steric hindrance from the ortho-Cl, often necessitating higher catalyst loadings or specific ligand geometries in asymmetric reductions.[1]

Electronic Modulation

The chlorine atom exerts dual electronic effects:

  • Inductive Withdrawal (-I): Highly electronegative, it pulls electron density from the ring and the benzylic carbon.[1] This increases the acidity of the benzylic hydroxyl group (lower pKa) compared to the unsubstituted phenol/alcohol.

  • Resonance Donation (+M): While weaker than the -I effect, it can stabilize carbocation intermediates at the benzylic position during

    
     type reactions, though the -I effect generally dominates, deactivating the ring toward electrophilic aromatic substitution (EAS).[1]
    
Metabolic Shielding

In drug design, the ortho-chloro substituent blocks metabolic hydroxylation at the 2-position and sterically hinders oxidation at the benzylic position, significantly extending the half-life (


) of the amino alcohol pharmacophore.

Section 2: Reactivity Landscape & Synthetic Pathways[1]

The reactivity of ortho-chloro amino alcohols is defined by the competition between the nucleophilic side chain (amine/alcohol) and the electrophilic potential of the aryl ring (via the Cl handle).

ReactivityLandscape Start Ortho-Chloro Amino Alcohol (Scaffold) Path1 Asymmetric Transfer Hydrogenation (ATH) Start->Path1 Synthesis from Ketone Path2 Pd-Catalyzed Intramolecular Cyclization Start->Path2 C-N Coupling (-HCl) Path3 Oxazolidinone Formation Start->Path3 COCl2 or CDI Prod1 Chiral Amino Alcohol (>98% ee) Path1->Prod1 Prod2 Indolines / Benzomorpholines Path2->Prod2 Prod3 Prodrug / Chiral Aux Path3->Prod3

Figure 1: Divergent reactivity pathways for ortho-chloro amino alcohols, highlighting synthesis (ATH) and transformation (Cyclization).[1]

Critical Pathway: Intramolecular Cyclization

A key feature of this scaffold is the ability to displace the ortho-chloro group using Transition Metal Catalysis (TMC). The amine side chain can undergo intramolecular Buchwald-Hartwig amination to form indolines or tetrahydroquinolines .

  • Mechanism: Oxidative addition of Pd(0) into the Ar-Cl bond is the rate-limiting step, often requiring bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to overcome the steric hindrance of the adjacent amino-alcohol chain.

Section 3: Validated Protocol – Asymmetric Synthesis & Cyclization

This section details the synthesis of a chiral ortho-chloro amino alcohol followed by its cyclization validation. This workflow is designed to be self-validating via HPLC and NMR checkpoints.

Part A: Asymmetric Transfer Hydrogenation (ATH) of 2-Amino-1-(2-chlorophenyl)ethanone

Objective: Synthesize (R)-1-(2-chlorophenyl)-2-aminoethanol with high enantiomeric excess.

Reagents:

  • Substrate: 2-amino-1-(2-chlorophenyl)ethanone HCl salt.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%).[1]

  • H-Source: Formic acid / Triethylamine (5:2 azeotrope).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in degassed DCM. Stir for 10 min under Argon.

  • Substrate Addition: Add the aminoketone salt (1.0 equiv) to the mixture.

  • Reaction Initiation: Slowly add the HCOOH/Et3N mixture (5 equiv) via syringe pump over 30 minutes. Note: Slow addition prevents exotherm-induced erosion of enantioselectivity.

  • Monitoring: Stir at 25°C. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).[1]
  • Quench & Workup: Neutralize with sat.

    
    . Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    .[1]
  • Validation (Chiral HPLC):

    • Column: Chiralcel OD-H.[1]

    • Mobile Phase: Hexane:i-PrOH (90:10).[1]

    • Flow: 1.0 mL/min.[1]

    • Target: >95% yield, >98% ee.[1]

Part B: Pd-Catalyzed Intramolecular Cyclization (The "Ortho-Handle" Test)

Objective: Convert the amino alcohol into an indoline derivative, proving the reactivity of the Ar-Cl bond.

Reagents:

  • Substrate: (R)-1-(2-chlorophenyl)-2-aminoethanol (from Part A).

  • Catalyst:

    
     (2 mol%).[1]
    
  • Ligand: XPhos (4 mol%) – Critical for activating aryl chlorides.[1]

  • Base:

    
     (1.5 equiv).[1]
    
  • Solvent: Toluene (anhydrous).[1]

Workflow:

  • Inert Setup: Charge a reaction vial with Substrate, Pd source, Ligand, and Base inside a glovebox or under strict Argon flow.[1]

  • Solvation: Add degassed Toluene (0.2 M concentration).

  • Thermal Activation: Seal and heat to 100°C for 12 hours.

  • Checkpoint: The reaction should show the disappearance of the Ar-Cl signal in HPLC and the formation of a cyclic product (Indoline).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Section 4: Analytical Validation & Troubleshooting

Data Interpretation Table

Use this table to interpret the outcome of the synthesis and cyclization.

ParameterOrtho-Chloro Amino Alcohol (Product A)Cyclized Indoline (Product B)[1]Diagnostic Note
1H NMR (Ar-H) 4 distinct signals (ABCD system)Shifted patterns due to ring strainLoss of symmetry indicates cyclization.[1]
13C NMR (C-Cl) ~133-135 ppmSignal DisappearsDefinitive proof of Cl displacement.[1]
Mass Spec (M+) M (contains 35Cl/37Cl isotope pattern 3:1)M - 36 (Loss of HCl)Look for loss of chlorine isotope pattern.[1]
Chiral HPLC Single peak (if enantiopure)Single peak (retention of configuration)Pd-catalyzed cyclization usually proceeds with retention at chiral center if distal.[1]
Troubleshooting the "Ortho Effect"
  • Problem: Low conversion in ATH reduction.

    • Root Cause:[1][2][3][4] The ortho-Cl blocks the approach of the Ruthenium hydride species.

    • Solution: Switch to a less sterically demanding catalyst ligand (e.g., Cp*Ir-diamine) or increase temperature to 40°C (monitor ee closely).[1]

  • Problem: Dehalogenation (Ar-H formed instead of Ar-N).

    • Root Cause:[1][2]

      
      -hydride elimination from the Pd-intermediate or presence of hydride sources.
      
    • Solution: Ensure solvent is strictly anhydrous; switch base to

      
      .[1]
      

References

  • Synthesis and Reactivity of Amino Alcohols

    • One-Pot Preparation of Cyclic Amines from Amino Alcohols.[1][5] Organic Syntheses, 2012, 89, 115-124.[1]

    • [1]

  • Structural Analysis of Ortho-Chloro Substituents

    • Structure of Clorprenaline Hydrochloride.[1] PMC (PubMed Central), 2009.[1]

    • [1]

  • Medicinal Chemistry of Chlorine

    • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.[1][6] Journal of Medicinal Chemistry (via GDCh), 2023.[1]

    • [1]

  • Catalytic Oxyamination & Synthesis

    • Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis.[1][7] Royal Society of Chemistry (RSC), 2024.[1]

    • [1]

Sources

Theoretical Properties & Synthetic Utility of 1-(2-Amino-6-chlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the theoretical physicochemical properties, synthetic utility, and reactivity profile of 1-(2-Amino-6-chlorophenyl)ethan-1-ol , a specialized chiral intermediate.

Technical Monograph | Version 1.0

Executive Summary

1-(2-Amino-6-chlorophenyl)ethan-1-ol is a bifunctional benzylic alcohol derivative characterized by extreme steric crowding and potential atropisomerism. It serves as a critical "switch" intermediate in the synthesis of fused heterocycles, particularly 4-chloroindoles and 5-chloroquinolines , which are pharmacophores in serotonin receptor modulators (e.g., 5-HT2C agonists) and kinase inhibitors.

Unlike simple phenethyl alcohols, the presence of the ortho-amino and ortho-chloro substituents creates a unique electronic and steric environment ("The Ortho Effect") that dictates its reactivity, favoring intramolecular cyclization over intermolecular nucleophilic attack.

Molecular Architecture & Stereochemistry

Structural Analysis

The molecule features a benzene core substituted at the 1, 2, and 6 positions. This 1,2,6-substitution pattern locks the side chain into a preferred conformation due to steric repulsion between the methyl group of the ethanol chain and the bulky chlorine atom.

  • Chiral Center: The C1 carbon of the ethyl chain is chiral. The (R)- and (S)-enantiomers exhibit distinct binding profiles in enzymatic reductions.

  • Intramolecular Hydrogen Bonding: Theoretical modeling suggests a strong intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair of the ortho-amino group. This interaction stabilizes the gauche conformation, reducing the pKa of the hydroxyl group and increasing the nucleophilicity of the amine.

Physicochemical Profile (Predicted)

Data derived from substituent constant summation (Hammett equation) and QSAR modeling.

PropertyValue (Theoretical)Mechanistic Implication
Molecular Formula C₈H₁₀ClNO--
Molecular Weight 171.62 g/mol Fragment-based drug design compliant.
LogP (Octanol/Water) ~2.1 - 2.4Moderate lipophilicity; CNS penetrant.
pKa (Aniline -NH₂) 2.8 - 3.2Reduced basicity due to inductive effect (-I) of meta-Cl and steric inhibition of resonance.
pKa (Alcohol -OH) ~15.5Standard secondary alcohol acidity.
H-Bond Donors 2 (-NH₂, -OH)High capacity for active site binding.
Polar Surface Area ~46 ŲFavorable for oral bioavailability (Veber Rules).

Synthetic Reactivity & Pathways

The utility of 1-(2-Amino-6-chlorophenyl)ethan-1-ol lies in its ability to undergo cyclodehydration . The alcohol acts as a latent electrophile (upon activation), while the amine is a tethered nucleophile.

Synthesis from Ketone Precursor

The primary route to this alcohol is the chemoselective reduction of 1-(2-amino-6-chlorophenyl)ethanone .

  • Reagent: NaBH₄ (racemic) or Ru-TsDPEN catalysts (enantioselective).

  • Challenge: The steric bulk of the ortho-chloro group hinders hydride attack, often requiring longer reaction times or Lewis acid activation (e.g., CeCl₃).

Transformation to Indoles (The Indoline Pathway)

Under acidic conditions, the alcohol undergoes dehydration to form a transient styrene intermediate. The ortho-amine then attacks the double bond (intramolecular hydroamination) to form 4-chloro-2-methylindoline , which can be oxidized to the indole.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the alcohol and its divergent reactivity toward heterocycles.

ReactionPathways Precursor 2-Amino-6-chlorobenzoic Acid Ketone 1-(2-Amino-6-chlorophenyl)ethanone (Key Intermediate) Precursor->Ketone 1. MeLi or 2. Weinreb Amide/MeMgBr Target 1-(2-Amino-6-chlorophenyl)ethan-1-ol (Target Molecule) Ketone->Target Reduction (NaBH4 or Ru-cat) Styrene [Styrene Intermediate] (Transient) Target->Styrene Acid (H+) Dehydration Indoline 4-Chloro-2-methylindoline Target->Indoline One-pot Cyclization (Acid/Heat) Styrene->Indoline Intramolecular Hydroamination Indole 4-Chloro-2-methylindole Indoline->Indole Oxidation (DDQ or Pd/C)

Caption: Synthesis and cyclization cascade of 1-(2-Amino-6-chlorophenyl)ethan-1-ol to indole scaffolds.

Experimental Protocols

Protocol A: Chemoselective Reduction (Ketone to Alcohol)

Use this protocol to synthesize the target alcohol from its ketone precursor.

  • Setup: Charge a flame-dried flask with 1-(2-amino-6-chlorophenyl)ethanone (1.0 eq) and anhydrous Methanol (0.5 M concentration).

  • Activation: Cool to 0°C. Add Cerium(III) Chloride heptahydrate (1.1 eq) to complex the carbonyl oxygen, mitigating steric hindrance from the chloro group.

  • Reduction: Add Sodium Borohydride (1.5 eq) portion-wise over 30 minutes. Gas evolution (H₂) will occur.

  • Workup: Stir at 0°C for 2 hours. Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1][2]

  • Purification: The product is prone to dehydration. Avoid acidic silica gel. Use neutral alumina or recrystallization from Hexanes/EtOAc.

    • Quality Control: Look for the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and appearance of broad O-H stretch (~3300 cm⁻¹) in IR.

Protocol B: Cyclization to 4-Chloro-2-methylindole

Use this protocol to validate the alcohol's utility as a heterocycle precursor.

  • Reaction: Dissolve 1-(2-Amino-6-chlorophenyl)ethan-1-ol in Toluene. Add catalytic p-Toluenesulfonic acid (PTSA) (0.1 eq).

  • Dehydration: Reflux with a Dean-Stark trap to remove water. This forms the indoline/indole mixture.

  • Oxidation: To ensure full conversion to indole, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) to the reaction mixture at room temperature and stir for 1 hour.

  • Isolation: Filter through a celite pad. Concentrate and purify via column chromatography.[2][3]

Pharmacological Implications

The 2-amino-6-chloro motif is a "privileged structure" in medicinal chemistry.

  • Serotonin Modulation: The resulting 4-chloroindole scaffold mimics the tryptamine core but with altered electronics, often increasing selectivity for 5-HT2C over 5-HT2A receptors (relevant for obesity and epilepsy drugs like Lorcaserin).

  • Metabolic Stability: The chlorine atom at the 6-position (which becomes the 4-position in the indole) blocks metabolic hydroxylation at this typically reactive site, extending the half-life of derived drugs.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(2-Amino-6-chlorophenyl)ethanol. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12474017, (R)-2-Amino-1-(2-chlorophenyl)ethanol. Link

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Link

  • Organic Syntheses. (2021). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Link

  • EPA CompTox. (2025). Chemical Details: Ethanol, 2-[(2-chlorophenyl)amino]-.[4] Link

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From Serendipity to Selectivity: A Technical History of Substituted Phenylethanolamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The journey of substituted phenylethanolamines from a curious chemical synthesis to a cornerstone of modern pharmacology is a compelling narrative of scientific inquiry, serendipitous discovery, and the dawn of rational drug design. This guide provides a technical exploration of the discovery and history of this vital class of compounds, offering insights into the key experiments, the evolution of our understanding of their mechanism of action, and the structure-activity relationships that govern their diverse physiological effects.

The Dawn of an Era: Early Syntheses and Unrecognized Potential

The story begins in the late 19th century, a period of burgeoning organic chemistry. In 1887, the Romanian chemist Lazăr Edeleanu, while at the University of Berlin, first synthesized amphetamine, which he named phenylisopropylamine.[1][2][3][4] This discovery, however, initially went unnoticed for its physiological effects.[1][4] In the same year, across the globe in Japan, Nagayoshi Nagai isolated the naturally occurring phenylethanolamine, ephedrine, from the Ma-Huang plant, a traditional Chinese medicine.[1][2] This set the stage for further chemical exploration, and in 1893, Nagai successfully synthesized methamphetamine from ephedrine.[2] Another significant advancement came in 1919 when Japanese pharmacologist Akira Ogata refined the synthesis of methamphetamine hydrochloride, or crystal meth, through the reduction of ephedrine using red phosphorus and iodine.[1][2]

It wasn't until four decades after its initial synthesis that the profound physiological effects of amphetamine were recognized. In 1927, the American chemist Gordon Alles, in his search for a synthetic substitute for ephedrine, independently re-synthesized amphetamine and, in a common practice of the time, tested it on himself.[1][4] His experiences of a "feeling of well being" and nasal decongestion unveiled the stimulant properties of the compound.[4] This rediscovery led to the commercialization of amphetamine as the Benzedrine inhaler in the 1930s for nasal congestion.[4]

A Paradigm Shift: The Adrenergic Receptor Theory

The early therapeutic applications of phenylethanolamines were largely based on their observed physiological effects. A mechanistic understanding of how these compounds exerted their actions was still in its infancy. The groundwork for this understanding was laid in the early 20th century by the English physiologist Sir Henry Hallett Dale, whose work with adrenaline and ergot alkaloids suggested the existence of specific receptive substances, or "receptors," in tissues that mediated the effects of these compounds.

However, it was the landmark 1948 paper by the American pharmacologist Raymond P. Ahlquist that provided the conceptual framework that would revolutionize the field. Ahlquist's elegant experiments, conducted on a variety of isolated tissues, systematically characterized the relative potencies of a series of sympathomimetic amines. He observed that the rank order of potency of these amines differed depending on the physiological response being measured. This led him to propose the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β).

Ahlquist's Experimental Design: A Foundation of Pharmacological Differentiation

Ahlquist's experiments were a masterclass in classical pharmacology, relying on meticulous measurements of physiological responses in isolated organ preparations. His methodology provided a robust, self-validating system for differentiating receptor subtypes based on agonist potency.

Experimental Protocol: Ahlquist's Functional Assays for Adrenergic Receptor Differentiation

  • Tissue Preparation: A variety of smooth muscle and cardiac tissues were isolated from animals (e.g., cats, dogs, rabbits). These included intestinal smooth muscle, uterine smooth muscle, blood vessels, and the heart.

  • Organ Bath Setup: The isolated tissues were suspended in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with oxygen. The tissues were connected to transducers to record changes in muscle contraction or heart rate.

  • Agonist Administration: A series of six sympathomimetic amines (including epinephrine, norepinephrine, and isoproterenol) were added to the organ baths in a cumulative concentration-response manner.

  • Response Measurement: The magnitude of the physiological response (e.g., contraction, relaxation, increased heart rate) was recorded for each concentration of each agonist.

  • Data Analysis: Dose-response curves were plotted for each agonist in each tissue. The relative potencies of the agonists were then determined by comparing their EC50 values (the concentration required to produce 50% of the maximal response).

  • Receptor Classification: Ahlquist observed two distinct rank orders of agonist potency. For responses such as vasoconstriction, the rank order was typically epinephrine ≥ norepinephrine >> isoproterenol. He designated the receptors mediating these responses as alpha-adrenergic receptors . For responses such as vasodilation and cardiac stimulation, the rank order was isoproterenol > epinephrine ≥ norepinephrine. He termed the receptors mediating these effects beta-adrenergic receptors .

This fundamental discovery provided the theoretical basis for the development of drugs that could selectively target specific adrenergic receptor subtypes, paving the way for more precise therapeutic interventions with fewer side effects.

The Era of Rational Drug Design: The Birth of Beta-Blockers

The elucidation of α- and β-adrenergic receptors opened a new frontier in drug development. Sir James Black, a Scottish pharmacologist, recognized the therapeutic potential of selectively blocking β-adrenergic receptors.[5] He hypothesized that by blocking the effects of adrenaline on the heart, he could reduce its workload and thereby alleviate the symptoms of angina pectoris.[5] This marked a significant shift from the traditional trial-and-error approach to drug discovery towards a more rational, target-based strategy.[6][7]

Working at Imperial Chemical Industries (ICI) in the 1960s, Black and his team embarked on a systematic program to design and synthesize molecules that could antagonize the effects of catecholamines at β-receptors.[8] Their approach involved modifying the structure of the β-agonist isoproterenol to create a molecule that would bind to the receptor without activating it. This led to the development of the first clinically useful beta-blocker, pronethalol, and subsequently, the landmark drug propranolol.[5] The introduction of propranolol revolutionized the treatment of cardiovascular diseases, and for his pioneering work, Sir James Black was awarded the Nobel Prize in Medicine in 1988.[5]

A Glimpse into the 1960s Drug Screening Workflow

The development of propranolol exemplified the emerging principles of medicinal chemistry and pharmacology in the mid-20th century. The screening process was a multi-step cascade designed to identify and characterize promising lead compounds.

Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization a Initial Compound Synthesis (Isoproterenol Analogs) b Isolated Tissue Assays (e.g., Guinea Pig Atria, Tracheal Chain) a->b Test for β-antagonism c Determine Antagonist Potency (pA2) b->c Quantify Activity d Animal Models (e.g., Anesthetized Cat) c->d Select Promising Compounds e Assess Blockade of Isoproterenol-Induced Tachycardia and Hypotension d->e Evaluate In Vivo Efficacy f Synthesize Analogs of Active Compounds e->f Identify Lead Compound g Iterative SAR Analysis f->g Refine Structure for Potency & Safety g->a Feedback Loop

Figure 1: A simplified representation of a typical drug screening workflow in the 1960s, illustrating the progression from initial synthesis to in vivo evaluation and lead optimization.

Decoding the Molecular Language: Structure-Activity Relationships

The development of a diverse array of substituted phenylethanolamines has allowed for a detailed understanding of their structure-activity relationships (SAR). These relationships dictate a compound's affinity for and activity at different adrenergic receptor subtypes.

Key Structural Determinants of Adrenergic Receptor Activity

The phenylethanolamine scaffold provides a versatile template for modification. The following table summarizes some of the key SAR principles for adrenergic agonists:

Structural Feature Modification Effect on Receptor Activity
Aromatic Ring Hydroxyl groups at the 3 and 4 positions (catechol)Essential for maximal α and β agonist activity.[9]
3,5-dihydroxy substitutionConfers β2 selectivity and resistance to COMT metabolism.[9]
Replacement of the meta-hydroxyl with a hydroxymethyl groupIncreases β2 selectivity (e.g., Salbutamol).[9]
β-Hydroxyl Group Presence of a hydroxyl group on the ethylamine side chainGreatly enhances agonist activity at both α and β receptors.[10]
(R)-stereochemistryMore potent than the (S)-enantiomer.[10]
α-Carbon Methyl or ethyl substitutionReduces direct receptor agonist activity but increases duration of action by preventing metabolism by MAO.[9]
Amine Group Primary or secondary amineImportant for direct agonist activity.[10]
Increasing the bulk of the N-substituentDecreases α-receptor activity and increases β-receptor activity.[9]
N-tertiary butyl groupEnhances β2 selectivity.[9]
Quantitative SAR: A Data-Driven Approach

The following table provides a quantitative overview of the binding affinities (pKi values) and potencies (pEC50 values) of selected phenylethanolamines at different adrenergic receptor subtypes, illustrating the principles of SAR.

Compound α1A pKi α2A pKi β1 pEC50 β2 pEC50 Receptor Selectivity
Norepinephrine ~6.7~7.5~6.8~6.2α > β1 > β2
Epinephrine ~6.9~7.8~7.5~7.0α ≈ β
Isoproterenol Low AffinityLow Affinity~8.0~8.5β2 > β1 >> α
Phenylephrine ~6.0Low AffinityLow AffinityLow Affinityα1 selective
Salbutamol Low AffinityLow Affinity~5.5~7.0β2 selective
Propranolol (antagonist) Low AffinityLow AffinitypA2 ~8.7pA2 ~8.5Non-selective β

Note: The values presented are approximate and can vary depending on the specific assay conditions and tissue preparations used. Data compiled from multiple sources.[11]

The Molecular Machinery: Adrenergic Receptor Signaling

Substituted phenylethanolamines exert their effects by binding to adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The binding of an agonist to an adrenergic receptor initiates a cascade of intracellular events that ultimately leads to a physiological response.

Signaling_Pathway cluster_beta β-Adrenergic Receptor Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling agonist_beta β-Agonist (e.g., Isoproterenol) beta_receptor β-Adrenergic Receptor agonist_beta->beta_receptor gs_protein Gs Protein beta_receptor->gs_protein activates adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase activates atp ATP camp cAMP (Second Messenger) atp->camp converts pka Protein Kinase A camp->pka activates response_beta Cellular Response (e.g., Smooth Muscle Relaxation, Increased Heart Rate) pka->response_beta phosphorylates target proteins agonist_alpha1 α1-Agonist (e.g., Phenylephrine) alpha1_receptor α1-Adrenergic Receptor agonist_alpha1->alpha1_receptor gq_protein Gq Protein alpha1_receptor->gq_protein activates plc Phospholipase C gq_protein->plc activates pip2 PIP2 ip3 IP3 pip2->ip3 cleaves to dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release triggers pkc Protein Kinase C dag->pkc activates response_alpha1 Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response_alpha1 pkc->response_alpha1

Figure 2: Simplified schematic of the major signaling pathways for β- and α1-adrenergic receptors.

Modern Applications and Future Directions

The legacy of the early pioneers in phenylethanolamine research continues to this day. The development of highly selective β2-agonists has revolutionized the treatment of asthma and chronic obstructive pulmonary disease (COPD). Beta-blockers remain a first-line therapy for a multitude of cardiovascular conditions. The ongoing exploration of the subtleties of adrenergic receptor signaling and the application of advanced techniques such as cryo-electron microscopy are providing unprecedented insights into the molecular basis of phenylethanolamine action, opening new avenues for the design of next-generation therapeutics with even greater efficacy and safety profiles.

References

  • Wikipedia. (n.d.). History and culture of substituted amphetamines. Retrieved from [Link]

  • Ochi, K., & Hak, E. (2023). Sir James Black: The Man Who Changed Drug Development. Frontiers for Young Minds, 11, 1023569.
  • Wikipedia. (n.d.). James Black (pharmacologist). Retrieved from [Link]

  • The Amphetamine Molecule. (n.d.). Amphetamine. Retrieved from [Link]

  • Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. (n.d.). Retrieved from [Link]

  • ResearchGate. (2023). Sir James Black: The Man Who Changed Drug Development. Retrieved from [Link]

  • Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21–24.
  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

  • McGill University. (2017, March 20). Birth of Amphetamine. Office for Science and Society. Retrieved from [Link]

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744.
  • Tropsha, A. (2010).
  • National Museums Scotland. (n.d.). Sir James Black: The pioneering Scottish scientist who won the Nobel Prize. Retrieved from [Link]

  • American Chemical Society. (2005, June 20). Top Pharmaceuticals: Introduction: SOCIAL REASSESSMENT, REGULATION, AND GROWTH: 1960 - 80. Chemical & Engineering News.
  • The Fascinating History of Methamphetamine: From Discovery to Infamy. (2025, December 30). Landmark Recovery. Retrieved from [Link]

  • Baker, J. G. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113–118.
  • True Romania. (2009, March 25). Lazăr Edeleanu. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A -AR expressed in HEK293 cells, and homogeneous populations of human α 2A -and α 2C -ARs expressed in CHO cells a. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug discovery. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Pharmaceutical Century - 1960s. Retrieved from [Link]

  • Moellmann, H. W., & Grote, K. E. (1985). Quantitative evaluation of the beta 2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines. Journal of Medicinal Chemistry, 28(9), 1328–1334.
  • Klotz, K. N. (1986). Quantitative structure-activity relationships of beta-adrenergic agents. Application of the computer automated structure evaluation (CASE) technique of molecular fragment recognition. Journal of Theoretical Biology, 118(2), 199–214.
  • Graham, R. M., & Lanier, S. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine, 57(5), 481–491.
  • Origin One. (2024, May 16). Tracing The Evolution of Drug Testing: An Overview. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenylephrine. Retrieved from [Link]

  • Kallet, R. H. (2004). How to write the methods section of a research paper.
  • ResearchGate. (n.d.). Quantitative structure–activity relationships of α1 adrenergic antagonists. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 31). A Brief History of the Center for Drug Evaluation and Research. Retrieved from [Link]

  • Gasparyan, A. Y., Ayvazyan, L., Blackmore, H., & Kitas, G. D. (2011). Writing the methods section of a research manuscript.
  • Ali, J. (2013). Writing the methods section.
  • Hess, D. R. (2023). How to Write the Methods Section of a Research Manuscript.
  • Ahlquist, R. P. (1948). A study of the adrenotropic receptors. American Journal of Physiology. Legacy Content, 153(3), 586–600.

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The Medicinal Chemistry of 2-Amino-1-Phenylethanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-1-phenylethanol scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of pharmacologically active compounds. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2-amino-1-phenylethanol derivatives. We delve into the synthetic methodologies for both chiral and racemic forms of the core structure, offering detailed experimental protocols. The guide explores the diverse biological activities of these derivatives, with a primary focus on their well-established role as β-adrenergic receptor agonists for respiratory and cardiovascular diseases. Furthermore, we examine their emerging potential as central nervous system (CNS) agents, antimalarials, and antimicrobial compounds. Through a comprehensive analysis of SAR studies, supported by quantitative data, this guide aims to provide researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of 2-amino-1-phenylethanol derivatives and accelerate the discovery of novel therapeutics.

Introduction: The Enduring Significance of the 2-Amino-1-Phenylethanol Core

The 2-amino-1-phenylethanol framework, a simple yet elegant molecular architecture, is a privileged scaffold in drug discovery.[1] Its inherent chirality and the presence of key pharmacophoric features—an aromatic ring, a hydroxyl group, and an amino group—provide a foundation for a multitude of specific interactions with biological targets.[2] This structural motif is found in endogenous neurotransmitters like norepinephrine, highlighting its intrinsic biological relevance. Consequently, synthetic derivatives of 2-amino-1-phenylethanol have been extensively explored, leading to the development of numerous clinically significant drugs.[3][4]

This guide will provide a comprehensive exploration of the chemical and pharmacological landscape of these derivatives. We will begin by examining the fundamental synthetic strategies to access the core scaffold, with a particular emphasis on stereoselective methods that are crucial for optimizing pharmacological activity. The subsequent sections will be dedicated to the major therapeutic areas where these compounds have made a significant impact, dissecting the structure-activity relationships that govern their potency and selectivity.

Synthesis of the 2-Amino-1-Phenylethanol Scaffold: Racemic and Chiral Approaches

The synthesis of the 2-amino-1-phenylethanol core is a well-established area of organic chemistry, with numerous methods available for both racemic and enantiomerically pure forms. The choice of synthetic route is often dictated by the desired stereochemistry and the scale of the synthesis.

Racemic Synthesis

A common and efficient method for the preparation of racemic 2-amino-1-phenylethanol involves the ring-opening of styrene oxide with an amine source.[5]

Experimental Protocol: Ring-Opening of Styrene Oxide [5]

  • Reaction Setup: To a stirred solution of styrene oxide (1.0 g, 8.32 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C, add a solution of sodium hexamethyldisilazane (NaHMDS) in THF (1.0 M, 25 mL, 25 mmol).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Work-up: Quench the reaction by the slow addition of water (5 mL). Remove the THF under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-amino-1-phenylethanol.

Causality: The use of a strong, non-nucleophilic base like NaHMDS facilitates the deprotonation of the amine source, which then acts as a nucleophile to open the epoxide ring. The regioselectivity of the attack is influenced by both steric and electronic factors.

Chiral Synthesis

The stereochemistry of the 2-amino-1-phenylethanol core is critical for its biological activity. Therefore, enantioselective synthetic methods are of paramount importance.

One effective method involves the asymmetric reduction of a prochiral ketone, such as 2-aminoacetophenone, using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a powerful tool for this transformation.[6]

Experimental Protocol: CBS Reduction of 2-Chloroacetophenone [6]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve (R)-tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c][3][7][8]oxazaborole (CBS catalyst) in anhydrous THF.

  • Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BMS).

  • Substrate Addition: Add a solution of 2-chloroacetophenone in THF dropwise to the catalyst-borane mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Amination: Upon completion, quench the reaction with methanol. Remove the solvent and treat the resulting chiral chloro-alcohol with aqueous ammonia to yield the desired chiral 2-amino-1-phenylethanol.

Causality: The chiral oxazaborolidine catalyst coordinates with the borane and the ketone, creating a rigid, chiral environment that directs the hydride delivery to one face of the carbonyl group, resulting in a high enantiomeric excess of one stereoisomer.

Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral 2-amino-1-phenylethanols.[9] Lipases can be used for the kinetic resolution of racemic esters of the target molecule, while oxynitrilases can produce chiral cyanohydrins as precursors.[9]

Pharmacological Applications and Structure-Activity Relationships

The 2-amino-1-phenylethanol scaffold is the foundation for a diverse range of therapeutic agents. The following sections will explore the key pharmacological classes, their mechanisms of action, and the structural modifications that influence their activity.

Adrenergic Receptor Agonists: From Bronchodilators to Vasoconstrictors

Derivatives of 2-amino-1-phenylethanol are most famously known for their activity at adrenergic receptors, acting as both β and α agonists.

The most significant therapeutic application of 2-amino-1-phenylethanol derivatives is in the treatment of asthma and chronic obstructive pulmonary disease (COPD). These compounds act as β2-adrenoceptor agonists, leading to bronchodilation.

Mechanism of Action: β2-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation in the airways.

Signaling Pathway Diagram:

Gprotein β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-AR gs Gs Protein b2ar->gs Activation ac Adenylyl Cyclase gs->ac Stimulation atp ATP camp cAMP atp->camp Conversion pka PKA (inactive) camp->pka Activation pka_active PKA (active) pka->pka_active smr Smooth Muscle Relaxation pka_active->smr Phosphorylation of targets agonist β2-Agonist agonist->b2ar Binding

Sources

Technical Guide: Stability and Degradation Pathways of 1-(2-Amino-6-chlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

1-(2-Amino-6-chlorophenyl)ethan-1-ol is a critical chiral building block used in the synthesis of fused heterocyclic pharmacophores, including quinazolines and indoles. Its structural integrity is compromised by three primary vectors: oxidative reversion to the ketone, acid-catalyzed dehydration to styrenes, and intramolecular cyclization.

This guide provides a mechanistic breakdown of these pathways and establishes a self-validating analytical framework for monitoring its stability.

Chemical Profile
PropertyDetail
IUPAC Name 1-(2-Amino-6-chlorophenyl)ethan-1-ol
Common Name 2-Amino-6-chloro-α-methylbenzyl alcohol
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Key Functional Groups Primary Amine (Aniline), Secondary Benzylic Alcohol, Aryl Chloride
Chirality Contains 1 stereocenter (C1); typically synthesized as (S)- or (R)-enantiomer via asymmetric reduction.[1][2]

Mechanistic Degradation Pathways

The stability of 1-(2-Amino-6-chlorophenyl)ethan-1-ol is governed by the interplay between the electron-donating amino group and the electron-withdrawing chlorine atom. The following pathways represent the highest risks during storage and processing.

Pathway A: Oxidative Reversion (Major)

The secondary benzylic alcohol is susceptible to oxidation, reverting to the precursor ketone, 1-(2-amino-6-chlorophenyl)ethanone . This reaction is accelerated by metal ions (Fe, Cu) and basic conditions.

Pathway B: Acid-Catalyzed Dehydration

Under acidic stress, the hydroxyl group is protonated and eliminated, forming a benzylic carbocation. This intermediate rapidly loses a proton to form 2-amino-6-chlorostyrene . The resulting styrene is highly reactive and prone to polymerization.

Pathway C: Intramolecular Cyclization

While less spontaneous than in non-chlorinated analogs, the proximity of the amine and alcohol groups allows for cyclization under thermal or catalytic stress.

  • Indole Formation: Requires activation of the alcohol (e.g., mesylation) or high temperatures, leading to 7-chloro-3-methylindole derivatives.

  • Benzoxazine Formation: In the presence of aldehyde impurities (e.g., formaldehyde), the amine and alcohol condense to form dihydro-1,3-benzoxazines.

Visualization of Pathways

The following diagram illustrates the causal relationships between environmental stress and degradation products.

DegradationPathways Start 1-(2-Amino-6-chlorophenyl) ethan-1-ol (Target) Ketone Degradant A: 1-(2-Amino-6-chlorophenyl) ethanone Start->Ketone Oxidation [O] (Air, Metal Ions) Styrene Degradant B: 2-Amino-6-chlorostyrene Start->Styrene Acid Catalysis [H+] Dehydration (-H2O) Indole Degradant C: 7-Chloro-3-methylindole (Trace/Stressed) Start->Indole Cyclization (High T / Catalyst) Polymer Polymerized Aggregates Styrene->Polymer Polymerization

Caption: Primary degradation vectors for 1-(2-Amino-6-chlorophenyl)ethan-1-ol under oxidative and acidic stress.

Stability Profile & Stress Conditions[1][6]

The following matrix summarizes the compound's behavior under ICH-compliant stress conditions.

Stress ConditionExpected DegradantMechanismRisk Level
Acidic (0.1 N HCl, 24h) 2-Amino-6-chlorostyreneDehydration via benzylic carbocation.High
Basic (0.1 N NaOH, 24h) Racemate (if chiral)Deprotonation/Reprotonation at benzylic C.Medium
Oxidative (3% H₂O₂) 1-(2-amino-6-chlorophenyl)ethanoneRadical oxidation of 2° alcohol.Critical
Thermal (60°C, 7 days) Dimer/OligomersCondensation/Polymerization of styrene.Medium
Photolytic (UV/Vis) Dechlorinated analogsHomolytic C-Cl bond cleavage.Medium

Analytical Protocols

To ensure data integrity, use the following self-validating HPLC method. This protocol separates the parent alcohol from its ketone precursor and styrene degradant.

High-Performance Liquid Chromatography (HPLC) Method[7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (max absorbance for aniline core) and 210 nm.

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Gradient Elution
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Validation Criteria:

  • Resolution (Rs): > 2.0 between Alcohol (RT ~7 min) and Ketone (RT ~9 min).

  • Tailing Factor: < 1.5 for the parent peak.

Chiral Purity Assessment (If Applicable)

For enantiomeric excess (ee) determination, use a polysaccharide-based chiral column.

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Mode: Isocratic.

Experimental Workflow: Forced Degradation Study

This workflow validates the stability profile and generates reference standards for impurity identification.

Workflow Sample Sample Preparation 1 mg/mL in MeOH Split Split into Aliquots Sample->Split Acid Acid Stress + 0.1N HCl 60°C, 2h Split->Acid Base Base Stress + 0.1N NaOH RT, 4h Split->Base Ox Oxidative Stress + 3% H2O2 RT, 1h Split->Ox Control Control Dark, 4°C Split->Control Neutralize Neutralize & Quench Acid->Neutralize Base->Neutralize Ox->Neutralize Analyze HPLC-PDA / LC-MS Analysis Control->Analyze Neutralize->Analyze

Caption: Step-by-step forced degradation workflow for impurity profiling.

Protocol Steps:
  • Preparation: Dissolve 10 mg of 1-(2-Amino-6-chlorophenyl)ethan-1-ol in 10 mL of Methanol.

  • Stress Induction: Treat 1 mL aliquots according to the diagram above.

  • Quenching:

    • Acid samples: Neutralize with equal volume 0.1N NaOH.

    • Base samples: Neutralize with equal volume 0.1N HCl.

    • Oxidative samples: Quench with 10% sodium metabisulfite solution.

  • Analysis: Inject 10 µL into the HPLC system described in Section 4.1. Compare retention times and UV spectra against the control.

Handling and Storage Recommendations

Based on the degradation mechanisms identified:

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidative reversion to the ketone [1].

  • Temperature: Maintain at -20°C for long-term storage to inhibit thermal dehydration.

  • Container: Use amber glass vials to minimize photolytic dechlorination.

  • Solution Stability: Avoid storing in acidic solvents (e.g., unbuffered CDCl₃ for NMR) for prolonged periods, as traces of HCl can catalyze styrene formation.

References

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1-(2-Amino-4-chlorophenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2025). Divergent catalytic routes to indoles from 2-(aminophenyl)ethanol and arylmethanols. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-1-(2-chlorophenyl)ethanol Using Biocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the asymmetric synthesis of (R)-1-(2-chlorophenyl)ethanol from 2-chloroacetophenone using biocatalysts. The protocols and insights presented herein are grounded in established scientific principles and field-proven methodologies to ensure technical accuracy and reproducibility.

Introduction: The Imperative for Chiral Alcohols and the Biocatalytic Advantage

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2][3] Specifically, (R)-1-(2-chlorophenyl)ethanol serves as a key chiral intermediate in the synthesis of various biologically active molecules. Traditional chemical methods for asymmetric synthesis often rely on stoichiometric chiral reagents or catalysts derived from heavy metals, which can present challenges in terms of cost, safety, and environmental impact.

Biocatalysis has emerged as a powerful and sustainable alternative, offering exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions.[4][5] Enzymes, particularly alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and aldo-keto reductases (AKRs), are highly efficient in catalyzing the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (e.e.).[1][6][7] This application note will detail a robust biocatalytic process for the synthesis of (R)-1-(2-chlorophenyl)ethanol, a critical component for further drug development.

The Biocatalytic Approach: Principles and Strategy

The core of this biocatalytic process is the asymmetric reduction of 2-chloroacetophenone, a prochiral ketone, to the desired (R)-1-(2-chlorophenyl)ethanol. This transformation is catalyzed by an (R)-selective alcohol dehydrogenase, which utilizes a nicotinamide cofactor, typically NADPH or NADH, as the hydride source.[1][3]

A critical aspect of designing an efficient and cost-effective biocatalytic process is the regeneration of the expensive nicotinamide cofactor.[8][9] This is typically achieved through a coupled enzymatic or substrate-based regeneration system. In an enzyme-coupled system, a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), oxidizes a cheap co-substrate (e.g., glucose or formate) to regenerate the reduced cofactor.[8][9] In a substrate-coupled system, a sacrificial alcohol, such as isopropanol, is used in large excess to drive the regeneration of the cofactor by the primary ADH.[10]

The overall strategy involves careful selection of the biocatalyst, optimization of reaction parameters, and a robust analytical method for determining conversion and enantiomeric excess.

Biocatalyst Selection and Characterization

The choice of the biocatalyst is paramount for achieving high stereoselectivity and conversion. A variety of commercially available ADHs and KREDs can be screened for their activity and selectivity towards 2-chloroacetophenone. Enzymes from organisms such as Lactobacillus kefiri and Candida tenuis have been reported to be effective for the reduction of substituted acetophenones.[11][12]

Screening Protocol: A preliminary screen of a panel of (R)-selective ADHs should be performed in small-scale reactions (e.g., 1-5 mL) to identify the most promising candidates.

Table 1: Representative Screening Parameters for ADH Selection

ParameterValue
Substrate Concentration10-50 mM
Enzyme Concentration1-5 mg/mL
Cofactor1 mM NAD(P)H
Co-substrate (for regeneration)100-200 mM Glucose or Formate
Regeneration Enzyme1-2 U/mL GDH or FDH
Buffer100 mM Potassium Phosphate, pH 7.0
Temperature30 °C
Reaction Time24 hours

The conversion and enantiomeric excess of the product should be determined by chiral HPLC analysis. The biocatalyst exhibiting the highest conversion and e.e. for the (R)-enantiomer should be selected for process optimization.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the gram-scale synthesis of (R)-1-(2-chlorophenyl)ethanol using a selected (R)-selective ADH with an enzyme-coupled cofactor regeneration system.

Materials and Reagents
  • 2-Chloroacetophenone (≥98% purity)

  • (R)-selective Alcohol Dehydrogenase (lyophilized powder or solution)

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • D-Glucose

  • Potassium phosphate monobasic and dibasic

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Deionized water

Reaction Setup

The following protocol is for a 100 mL reaction volume. The reaction can be scaled up or down as needed.

  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer (pH 7.0).

  • Reaction Mixture Assembly: In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), combine the following components:

    • 100 mL of 100 mM potassium phosphate buffer (pH 7.0)

    • 1.55 g of 2-chloroacetophenone (100 mM)

    • 2.16 g of D-glucose (120 mM)

    • 17.7 mg of NAD(P)H (0.2 mM)

    • Selected (R)-selective ADH (e.g., 10 mg/mL)

    • Glucose Dehydrogenase (e.g., 5 U/mL)

  • Reaction Incubation:

    • Seal the reaction vessel and place it in a shaking incubator.

    • Incubate the reaction at 30 °C with gentle agitation (e.g., 150-200 rpm).

  • Reaction Monitoring:

    • Periodically (e.g., at 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction in the aliquot by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.

    • Centrifuge the sample to separate the phases.

    • Analyze the organic phase by chiral HPLC to determine the conversion of 2-chloroacetophenone and the enantiomeric excess of (R)-1-(2-chlorophenyl)ethanol.

Work-up and Product Isolation
  • Reaction Quenching: Once the reaction has reached the desired conversion, quench the entire reaction mixture by adding an equal volume of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic phase. Repeat the extraction of the aqueous phase twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Methodology: Chiral HPLC Analysis

The accurate determination of enantiomeric excess is crucial for assessing the success of the asymmetric synthesis.[13][14] Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[13][15][16]

Table 2: Typical Chiral HPLC Method Parameters

ParameterCondition
Column Chiralcel® OD-H, 5 µm, 4.6 x 250 mm or equivalent polysaccharide-based chiral stationary phase[13]
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dilute the quenched and extracted reaction sample in the mobile phase.

The enantiomeric excess (e.e.) is calculated using the following formula:

e.e. (%) = [ (Area(R)-enantiomer - Area(S)-enantiomer) / (Area(R)-enantiomer + Area(S)-enantiomer) ] x 100

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Biocatalytic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Work-up & Analysis Reagents Reagents & Buffer (Ketone, Glucose, Cofactor) Reaction_Vessel Reaction Setup (100 mM Phosphate Buffer, pH 7.0, 30°C) Reagents->Reaction_Vessel Biocatalysts Biocatalysts ((R)-ADH, GDH) Biocatalysts->Reaction_Vessel Monitoring Reaction Monitoring (Chiral HPLC) Reaction_Vessel->Monitoring Periodic Sampling Extraction Product Extraction (Ethyl Acetate) Reaction_Vessel->Extraction Reaction Completion Monitoring->Reaction_Vessel Continue Reaction Purification Purification (Column Chromatography) Extraction->Purification Final_Product (R)-1-(2-chlorophenyl)ethanol Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of (R)-1-(2-chlorophenyl)ethanol.

The Underlying Biocatalytic Cycle

The efficiency of the process hinges on the successful coupling of the primary reductive reaction with the cofactor regeneration cycle.

Biocatalytic_Cycle Ketone 2-Chloroacetophenone ADH (R)-ADH Ketone->ADH Alcohol (R)-1-(2-chlorophenyl)ethanol ADH->Alcohol NADP NAD(P)+ ADH->NADP NADPH NAD(P)H NADPH->ADH GDH GDH NADP->GDH GDH->NADPH Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Glucose D-Glucose Glucose->GDH

Caption: Coupled enzymatic system for asymmetric reduction and cofactor regeneration.

Troubleshooting

Table 3: Common Issues and Solutions in Biocatalytic Asymmetric Reduction

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive or inhibited enzyme.- Insufficient cofactor regeneration.- Substrate/product inhibition.[17]- Verify enzyme activity with a standard substrate.- Increase concentration of regeneration enzyme and co-substrate.- Implement in situ substrate feeding or product removal.[12]
Low Enantiomeric Excess - Incorrect enzyme stereoselectivity.- Racemization of the product.- Presence of contaminating enzymes.- Screen a wider range of (R)-selective ADHs.- Analyze product stability under reaction conditions.- Use a more purified enzyme preparation.
Enzyme Instability - Non-optimal pH or temperature.- Presence of organic co-solvents.- Protease contamination.- Optimize reaction pH and temperature.- Consider enzyme immobilization.- Add protease inhibitors if using cell lysates.
Poor Product Recovery - Inefficient extraction.- Emulsion formation during work-up.[17]- Increase the volume and number of extractions.- Use a different extraction solvent or add salt to the aqueous phase.

Conclusion

The biocatalytic asymmetric synthesis of (R)-1-(2-chlorophenyl)ethanol offers a highly efficient, selective, and environmentally benign alternative to traditional chemical methods. By carefully selecting the appropriate biocatalyst, optimizing reaction conditions, and implementing an effective cofactor regeneration system, researchers can achieve high yields and excellent enantiomeric purity of this valuable chiral intermediate. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this biocatalytic transformation in a research and development setting.

References

  • Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary. (2024). Vertex AI Search.
  • Development and optimization of efficient cofactor regeneration systems for NAD (P) H-dependent biocatalytic oxidoreduction processes. Vertex AI Search.
  • A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction - Benchchem. BenchChem.
  • Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to... - ResearchGate.
  • Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry.
  • Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry - MDPI. (2025). MDPI.
  • Structural insights into alcohol dehydrogenases catalyzing asymmetric reductions. (2019). Vertex AI Search.
  • Recent Developments in NAD(P)H Regeneration for Enzymatic Reductions in One- and Two-Phase Systems: Biocatalysis and Biotransformation - Taylor & Francis. (2009). Taylor & Francis Online.
  • Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs S-CLEs and... - ResearchGate.
  • BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE - KFUPM ePrints. KFUPM ePrints.
  • Regeneration of Cofactors for Enzyme Biocatalysis - Zhao Group @ UIUC. University of Illinois Urbana-Champaign.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Wiley Online Library.
  • Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol - PMC.
  • Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G. (2024). Royal Society of Chemistry.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography | Herald Scholarly Open. (2018). Herald Scholarly Open Access.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC.
  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - ResearchGate. (2025).
  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - MDPI. (2018). MDPI.
  • The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC - NIH.
  • Enzymatic strategies for asymmetric synthesis - PMC - NIH.
  • Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B. (2021). Royal Society of Chemistry.

Sources

Application Note: Strategic Utilization of 1-(2-Amino-6-chlorophenyl)ethan-1-ol in Asymmetric Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 1-(2-Amino-6-chlorophenyl)ethan-1-ol , a high-value chiral synthon, in the synthesis of privileged heterocyclic scaffolds.

Executive Summary

1-(2-Amino-6-chlorophenyl)ethan-1-ol (referred to herein as Scaffold A ) is a multifunctional chiral building block. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

  • Chiral Benzylic Alcohol (C1): A handle for nucleophilic substitution (Mitsunobu) or cyclization, capable of transferring stereochemical information.

  • Primary Aniline (C2): A nucleophile for amide coupling, reductive amination, or Buchwald-Hartwig coupling.

  • Aryl Chloride (C6): A deactivated but accessible site for late-stage cross-coupling, providing a vector for structure-activity relationship (SAR) expansion.

This scaffold is structurally homologous to the core fragments of several MET/ALK tyrosine kinase inhibitors (e.g., Crizotinib analogs), making it a critical intermediate for oncology drug discovery.

Core Applications & Reaction Pathways[1][2][3][4][5][6][7]

The utility of Scaffold A bifurcates into two primary streams: Chirality-Preserving/Inverting Transformations (Heteroatom functionalization) and Aromatizing Cyclizations (Indole synthesis).

DOT Diagram: Synthetic Divergence of Scaffold A

G Start 1-(2-Amino-6-chlorophenyl) ethan-1-ol (Chiral Scaffold A) Path1 Mitsunobu Coupling (Walden Inversion) Start->Path1 Path2 Condensation w/ Aldehydes (Retains Chirality) Start->Path2 Path3 Dehydration & Pd-Cyclization (Sacrifices Chirality) Start->Path3 Product1 Chiral Biaryl Ethers (Kinase Inhibitor Core) Path1->Product1 Heterocycle-OH Product2 4-Methyl-1,4-dihydro- 2H-3,1-benzoxazines Path2->Product2 R-CHO / H+ Product3 4-Chloroindoles Path3->Product3 -H2O

Figure 1: Divergent synthetic pathways for 1-(2-Amino-6-chlorophenyl)ethan-1-ol.

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral Biaryl Ethers (Mitsunobu Coupling)

Application: Synthesis of ALK/MET inhibitor cores. Mechanism: SN2 displacement of the activated alcohol by a heteroaryl phenol. Note: This reaction proceeds with Walden Inversion . If starting with (S)-alcohol, the product will be (R).

Reagents:

  • Substrate: (S)-1-(2-Amino-6-chlorophenyl)ethan-1-ol (1.0 eq)

  • Nucleophile: 4-Hydroxy-pyridine derivative or substituted Phenol (1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • N-Protection (Recommended): While the Mitsunobu reaction can tolerate free anilines, N-protection (e.g., Boc) is recommended to prevent side reactions (alkylation of nitrogen).

    • Pre-step: Treat Scaffold A with

      
       (1.1 eq) in THF/Water with 
      
      
      
      to yield the N-Boc intermediate.
  • Reaction Setup: Charge a dried reaction vessel with the N-Boc protected alcohol (1.0 eq), the heteroaryl phenol (1.1 eq), and

    
     (1.5 eq) in anhydrous THF (0.1 M concentration). Cool to 0°C under nitrogen.
    
  • Addition: Add DIAD (1.5 eq) dropwise over 30 minutes. The solution will turn yellow/orange.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor by LC-MS for the disappearance of the alcohol.

  • Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine.

  • Deprotection: Treat the crude residue with TFA/DCM (1:4) at 0°C for 2 hours to remove the Boc group.

  • Purification: Neutralize and purify via flash chromatography (Hexane/EtOAc).

Critical Quality Attribute (CQA): Enantiomeric Excess (ee) of the product should be >98% (checked via Chiral HPLC).

Protocol B: Stereoselective Synthesis of 1,4-Dihydro-2H-3,1-benzoxazines

Application: Creation of rigid, chiral bicyclic scaffolds for GPCR ligands. Mechanism: Condensation of the amino-alcohol with an aldehyde, followed by ring closure. The chiral center at C1 directs the stereochemistry of the new ring system.

Reagents:

  • Substrate: 1-(2-Amino-6-chlorophenyl)ethan-1-ol (1.0 eq)

  • Electrophile: Paraformaldehyde or substituted Benzaldehyde (1.1 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

  • Solvent: Toluene (with Dean-Stark trap) or MeOH (with molecular sieves)

Step-by-Step Procedure:

  • Dissolution: Dissolve Scaffold A (1.0 eq) in Toluene (0.2 M).

  • Reagent Addition: Add the aldehyde (1.1 eq) and pTSA (catalytic).

  • Cyclization: Heat to reflux with a Dean-Stark trap to remove water.

    • Alternative: For sensitive substrates, stir in MeOH with

      
       molecular sieves at 60°C for 4-8 hours.
      
  • Reaction Monitoring: Monitor the formation of the aminal linkage (benzoxazine ring) via TLC or NMR (shift of the benzylic proton).

  • Isolation: Cool to RT. Wash with saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Result: The product is a 4-methyl-1,4-dihydro-2H-3,1-benzoxazine . The 6-chloro substituent remains available for further coupling.

Technical Data & Troubleshooting

Comparative Reactivity Table
ParameterProtocol A (Mitsunobu)Protocol B (Benzoxazine)Protocol C (Indole Formation)
Chirality Inverted (Walden Inversion)Retained Lost (Aromatization)
Primary Risk N-alkylation (if unprotected)Hydrolysis of productPolymerization of styrene interm.
6-Cl Effect Steric hindrance for large nucleophilesMinimal effectElectronic deactivation of ring
Typical Yield 65–85%80–95%40–60%
Expert Insight: The "6-Chloro" Challenge

The chlorine atom at position 6 (ortho to the ethanol side chain) introduces significant steric strain and electronic deactivation .

  • Impact on Mitsunobu: The steric bulk may slow down the approach of the nucleophile. Use slightly elevated temperatures (40°C) if conversion is stalled at RT, but monitor for racemization.

  • Impact on Cyclization: In benzoxazine synthesis, the 6-Cl group forces the phenyl ring out of planarity, which can actually enhance diastereoselectivity during reaction with chiral aldehydes.

References

  • Biocatalytic Preparation of Precursor

    • Detailed methods for the enantioselective reduction of 2-amino-6-chloroacetophenone deriv
    • Source: (RSC, 2023).

  • Mitsunobu Coupling in Kinase Inhibitors

    • Protocol for coupling chiral 1-(haloaryl)ethanols to heteroaryls in the synthesis of Crizotinib and analogs.
    • Source: (J. Org. Chem., 2024).[2]

  • Benzoxazine Synthesis

    • General methodologies for condensing 2-aminobenzyl alcohol deriv
    • Source: (Organic Syntheses, 2011).

  • Indole Synthesis via Dehydration

    • Mechanistic insights into converting 2-aminophenethyl alcohols to indoles/indolines.
    • Source: (PMC, 2011).

Sources

The Strategic Application of 1-(2-Amino-6-chlorophenyl)ethan-1-ol in the Synthesis of Novel Apoptosis-Inducing Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 1,2-Amino Alcohols in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. The chiral 1,2-amino alcohol motif is one such "privileged scaffold," valued for its ability to engage in specific hydrogen bonding and other non-covalent interactions with biological targets. 1-(2-Amino-6-chlorophenyl)ethan-1-ol is a key representative of this class, offering a unique combination of stereochemistry, aromaticity, and reactive handles that make it an invaluable building block for complex, biologically active molecules. This guide provides an in-depth exploration of the application of 1-(2-Amino-6-chlorophenyl)ethan-1-ol and its analogs in the synthesis of a promising class of anticancer agents: the Inhibitor of Apoptosis Protein (IAP) antagonists.

The Therapeutic Rationale: Targeting Apoptosis Evasion in Cancer

A defining characteristic of cancer cells is their ability to evade programmed cell death, or apoptosis.[1][2] This resistance to apoptosis is a major contributor to tumor progression and resistance to conventional therapies. The Inhibitor of Apoptosis Proteins (IAPs) are a family of key regulators of this process. One of the most potent members of this family is the X-linked inhibitor of apoptosis protein (XIAP), which directly binds to and inactivates caspases, the key executioner enzymes of the apoptotic cascade.[1][2]

Nature has evolved a counter-regulatory mechanism in the form of the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO). Upon apoptotic stimuli, Smac is released from the mitochondria and binds to IAPs, preventing them from inhibiting caspases and thus promoting cell death.[3] This interaction is mediated by a conserved N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) in Smac. This natural mechanism has inspired the development of "Smac mimetics," small molecules that mimic the action of the AVPI peptide to antagonize IAPs and sensitize cancer cells to apoptosis.[1][2]

Apoptosis_Pathway cluster_smac_mimetic Therapeutic Intervention Apoptotic Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic Stimulus->Mitochondria Smac/DIABLO Smac/DIABLO Mitochondria->Smac/DIABLO Release XIAP XIAP Smac/DIABLO->XIAP Binds & Inhibits Caspases Caspases XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Execution Smac Mimetic\n(e.g., ML183) Smac Mimetic (e.g., ML183) Smac Mimetic\n(e.g., ML183)->XIAP Binds & Inhibits

Figure 1: The role of XIAP in apoptosis and its inhibition by Smac/DIABLO and Smac mimetics.

Application of 1-(2-Amino-6-chlorophenyl)ethan-1-ol in the Synthesis of Selective XIAP BIR2 Domain Inhibitors

Recent research has focused on developing Smac mimetics that exhibit selectivity for different domains of XIAP, particularly the BIR2 and BIR3 domains. The BIR3 domain is primarily responsible for inhibiting caspase-9, while the BIR2 domain inhibits caspases-3 and -7.[1][2] Selective inhibition of the BIR2 domain is a promising strategy for restoring the function of these key executioner caspases.

The chiral 1-(2-Amino-6-chlorophenyl)ethan-1-ol scaffold is an ideal starting point for creating the P2 or P3 fragments of these peptidomimetic IAP antagonists. Its stereocenter and the spatial arrangement of its amino and hydroxyl groups allow for the precise positioning of substituents to optimize binding to the target protein. The chloro- and amino-substituted phenyl ring can be further functionalized to explore structure-activity relationships (SAR).

A prime example of a potent and selective XIAP BIR2 domain inhibitor is the probe compound ML183.[1][2] The synthesis of ML183 and its analogs involves a convergent peptide coupling strategy where a chiral amino alcohol-derived fragment is a key component.

Synthetic_Workflow A 1-(2-Amino-6-chlorophenyl)ethan-1-ol (or analog) D Peptide Coupling A->D B N-Boc-Amino Acid (P1 residue) B->D C Amine (P3 residue) G Peptide Coupling with P3 C->G E Intermediate Dipeptide D->E F Deprotection E->F F->G H Final IAP Antagonist (e.g., ML183 analog) G->H

Figure 2: General synthetic workflow for IAP antagonists utilizing a chiral amino alcohol core.

Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinities of a series of IAP antagonists, highlighting the importance of the substituents at the P3 position, which can be derived from various chiral amino alcohols. The data is adapted from Zobel et al.[2]

CompoundP3 Substituent (R4)XIAP BIR2 Ki (μM)XIAP BIR3 Ki (μM)Selectivity (BIR3/BIR2)
8h Phenyl1.99 (± 0.17)1.83 (± 0.11)~1:1
8q (ML183) 1-Naphthyl1.74 (± 0.15)> 39> 22
8r Valine (as part of P3)2.50 (± 0.22)> 39> 15
8s Ornithine(Cbz)2.08 (± 0.18)> 39> 18
8t 1-Naphthyl (P1 = Ala)0.64 (± 0.07)> 39> 60

Data presented as mean ± standard deviation.

These data clearly demonstrate that modification of the P3 residue, which can be achieved by using different chiral amino alcohols in the synthesis, has a profound impact on both the potency and, critically, the selectivity for the BIR2 domain of XIAP. The development of highly selective compounds like 8t underscores the value of this synthetic strategy.[2]

Experimental Protocols

Protocol 1: Synthesis of a Representative IAP Antagonist (Analog of ML183)

This protocol is a representative procedure based on the general synthetic schemes reported for Smac mimetics and is adaptable for using 1-(2-Amino-6-chlorophenyl)ethan-1-ol as a key intermediate.[2]

Step 1: Coupling of N-Boc-L-Alanine with a Chiral Amino Alcohol

  • To a solution of N-Boc-L-alanine (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 1-(2-Amino-6-chlorophenyl)ethan-1-ol (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Add N-methylmorpholine (NMM, 1.5 mmol) and allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the reaction with ethyl acetate (50 mL) and wash successively with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected dipeptide intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (0.8 mmol) in a solution of 4M HCl in 1,4-dioxane (10 mL).

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the amine hydrochloride salt. Use this crude salt directly in the next step without further purification.

Step 3: Final Peptide Coupling

  • To a solution of the amine hydrochloride salt (0.8 mmol) and a suitable carboxylic acid (e.g., 1-naphthoic acid, 1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add HOBt (1.0 mmol) and EDC (1.0 mmol).

  • Add NMM (2.0 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work up the reaction as described in Step 1 (ethyl acetate extraction and washes).

  • Purify the final product by flash column chromatography on silica gel to yield the target IAP antagonist.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Fluorescence Polarization (FP) Binding Assay for XIAP BIR2

This protocol describes a competitive binding assay to determine the affinity of synthesized compounds for the XIAP BIR2 domain.

Principle: A fluorescently labeled peptide probe that binds to the XIAP BIR2 domain will have a high fluorescence polarization value due to its slow tumbling in solution. A test compound that competes for the same binding site will displace the fluorescent probe, leading to a decrease in the polarization value.

FP_Assay cluster_bound Bound State (High Polarization) cluster_unbound Unbound State (Low Polarization) A XIAP BIR2 Fluorescent Probe B XIAP BIR2 Test Compound A->B Displacement by Test Compound C Fluorescent Probe

Figure 3: Principle of the Fluorescence Polarization competitive binding assay.

Materials:

  • Purified recombinant human XIAP BIR2 domain protein.

  • Fluorescently labeled Smac-derived peptide probe (e.g., 5-FAM-AVPI).

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

  • 384-well black, low-volume microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compounds at various concentrations. Include wells for "no inhibitor" (maximum polarization) and "no protein" (minimum polarization) controls.

  • Add the XIAP BIR2 protein to each well (except the "no protein" control) to a final concentration optimized for the assay (typically in the low nanomolar range).

  • Add the fluorescent peptide probe to all wells to a final concentration (e.g., 1-5 nM).

  • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation or a similar model.[4]

Conclusion and Future Perspectives

1-(2-Amino-6-chlorophenyl)ethan-1-ol and its analogs are highly valuable chiral building blocks in medicinal chemistry. Their application in the synthesis of potent and selective IAP antagonists, such as ML183, demonstrates their utility in creating sophisticated molecules that can modulate complex biological pathways implicated in cancer. The synthetic strategies and assay protocols outlined in this guide provide a framework for researchers in drug discovery to design and evaluate novel therapeutics that function by restoring the natural process of apoptosis in cancer cells. The continued exploration of SAR around this scaffold holds significant promise for the development of next-generation anticancer agents.

References

  • Zobel, K., et al. (2011). Design, synthesis and evaluation of monovalent Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP. Bioorganic & Medicinal Chemistry Letters, 21(14), 4253-4257. [Link]

  • Sun, H., et al. (2007). Design, Synthesis, and Characterization of a Potent, Nonpeptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP. Journal of the American Chemical Society, 129(49), 15279-15294. [Link]

  • Cossu, F., et al. (2013). Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP. ACS Medicinal Chemistry Letters, 4(5), 486-491. [Link]

  • Zobel, K., et al. (2013). Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP. Bioorganic & Medicinal Chemistry Letters, 23(14), 4253-4257. [Link]

  • Fulda, S., & Vucic, D. (2012). Targeting IAPs for cancer therapy. Nature Reviews Drug Discovery, 11(2), 109-124. [Link]

  • Nikolovska-Coleska, Z., et al. (2004). Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. Analytical Biochemistry, 332(2), 261-273. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Sources

Application Note: Chiral Resolution of Racemic 1-(2-Amino-6-chlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists focusing on the chiral resolution of 1-(2-Amino-6-chlorophenyl)ethan-1-ol . This specific scaffold—a sterically congested, aniline-substituted chiral benzyl alcohol—presents unique challenges due to the 2,6-disubstitution pattern which imposes significant steric hindrance around the chiral center.

The following guide prioritizes Enzymatic Kinetic Resolution (EKR) as the primary, high-E-value methodology, supported by Chiral HPLC for analytical control and preparative separation.

Executive Summary

The target molecule, 1-(2-Amino-6-chlorophenyl)ethan-1-ol , is a valuable chiral building block, structurally analogous to key intermediates used in ALK inhibitors (e.g., Crizotinib). The presence of the ortho-chloro and ortho-amino groups creates a "molecular gate" that restricts access to the chiral hydroxyl group. Standard chemical resolution via diastereomeric salt formation is often inefficient here due to the reduced basicity of the aniline (electronic withdrawal by Cl and steric inhibition of resonance).

Therefore, this guide recommends Lipase-Catalyzed Kinetic Resolution via transesterification.[1] This method exploits the exquisite steric sensitivity of enzymes like Candida antarctica Lipase B (CAL-B) to distinguish between enantiomers even in congested environments.

Key Deliverables:

  • Method A: Biocatalytic Kinetic Resolution (Scalable, Green).

  • Method B: Analytical Chiral HPLC (Quality Control).

  • Method C: Chemical Derivatization (Alternative via Diastereomeric Esters).

Pre-Resolution Analysis & Strategy

Before initiating wet chemistry, understand the steric landscape. The "Kazlauskas Rule" generally predicts that lipases will preferentially acylate the (R)-enantiomer of secondary alcohols. However, the 2,6-substitution can retard reaction rates.

Strategic Decision Tree

Figure 1: Decision matrix for selecting the appropriate resolution modality based on scale.

Method A: Enzymatic Kinetic Resolution (EKR)

Principle: An irreversible transesterification using Vinyl Acetate as the acyl donor. The enzyme (CAL-B) selectively acetylates the (R)-enantiomer (predicted), leaving the (S)-alcohol unreacted. Note: The amino group is a potential nucleophile (N-acylation). However, CAL-B is highly chemoselective for O-acylation of alcohols over N-acylation of anilines in non-polar solvents.

Reagents & Equipment
  • Substrate: Racemic 1-(2-Amino-6-chlorophenyl)ethan-1-ol.

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[1][2]

  • Acyl Donor: Vinyl Acetate (3.0 equivalents).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry).

  • Equipment: Orbital shaker (thermostatted), HPLC for monitoring.

Protocol Steps
  • Preparation: Dissolve 1.0 g (5.8 mmol) of the racemic alcohol in 20 mL of dry MTBE (or Toluene).

  • Activation: Add 3.0 equivalents of Vinyl Acetate (1.6 mL).

  • Initiation: Add 500 mg of Novozym 435 beads (50% w/w relative to substrate).

  • Incubation: Seal the vessel and place in an orbital shaker at 35°C and 200 rpm .

  • Monitoring: Withdraw 50 µL aliquots every 2 hours. Dilute in HPLC mobile phase and analyze (see Method B).

    • Target: Stop reaction when Conversion (

      
      ) reaches 49–50%.
      
    • Calculation:

      
       where 
      
      
      
      is substrate and
      
      
      is product.
  • Termination: Filter off the enzyme beads (the enzyme can be washed with MTBE and reused).

  • Purification: Concentrate the filtrate under reduced pressure.

  • Separation: Perform Flash Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate gradient (start 90:10).

    • Result: The Ester (less polar) elutes first; the Unreacted Alcohol (more polar) elutes second.

  • Hydrolysis (Optional): To recover the (R)-alcohol, treat the isolated ester with

    
     in Methanol/Water.
    
Troubleshooting EKR
IssueProbable CauseCorrective Action
Low Reaction Rate Steric hindrance of 2-Cl/2-NH2Increase Temp to 45°C or switch to Burkholderia cepacia lipase (PS-C).
N-Acylation Observed Chemoselectivity failureSwitch solvent to Diisopropyl ether (DIPE); lower temperature to 25°C.
Low Enantioselectivity (E < 20) Non-specific bindingLower temperature; try 2-MeTHF as solvent.

Method B: Analytical Chiral HPLC

Purpose: To determine the Enantiomeric Excess (


) of the substrate and product during resolution.
Challenge:  The primary amine moiety can cause peak tailing due to interaction with residual silanols on the silica support.
Chromatographic Conditions
  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Amylose columns generally show superior recognition for phenyl ethanol derivatives compared to cellulose (OD-H).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Critical: DEA is mandatory to suppress amine tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (aromatic absorption).

Analytical Workflow

Figure 2: Analytical workflow for determining enantiomeric purity.[3]

Method C: Chemical Resolution (Alternative)

If enzymatic resolution fails or scale-up requires classical chemistry, use Derivatization with Boc-L-Proline . This method was successfully employed for the related Crizotinib intermediate (1-(2,6-dichloro-3-fluorophenyl)ethanol).

Protocol
  • Coupling: React racemic alcohol with N-Boc-L-Proline using EDC.HCl and DMAP in DCM.

  • Formation: This yields a mixture of diastereomeric esters: (L-Pro)-(R-Alc) and (L-Pro)-(S-Alc).

  • Separation: These diastereomers have distinct physical properties (NMR, solubility, Rf). Separate via:

    • Crystallization:[4][5][6] Try Hexane/EtOAc mixtures.

    • Column Chromatography: Silica gel separation is often easier for diastereomers than enantiomers.

  • Hydrolysis: Hydrolyze the separated ester using LiOH in THF/Water to release the chiral alcohol.

References

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004. Link

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Heteroarylethanols." Tetrahedron: Asymmetry, 2007.[7] (General reference for lipase resolution of heteroaryl ethanols).

  • Cui, J. J., et al. "Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib)."[8][9] Journal of Medicinal Chemistry, 2011. (Describes the resolution of the structural analog). Link

  • Phenomenex. "Chiral HPLC Application Guide." (Source for Chiralpak AD-H conditions for amino-alcohols). Link

Disclaimer: The protocols provided are based on theoretical application of known methodologies for structural analogs. Optimization of enzyme loading, time, and temperature is required for the specific substrate.

Sources

Application Note: Chromatographic Isolation of 1-(2-Amino-6-chlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the purification protocol for 1-(2-Amino-6-chlorophenyl)ethan-1-ol , a critical chiral intermediate often used in the synthesis of kinase inhibitors (e.g., crizotinib analogs) and heterocyclic scaffolds.

The target molecule presents a dual chromatographic challenge:

  • Basicity: The primary aniline moiety (

    
    ) acts as a Lewis base, forming strong hydrogen bonds with acidic silanol groups (
    
    
    
    ) on standard silica gel. This results in severe peak tailing, poor resolution, and potential yield loss.
  • Steric Congestion: The 2,6-disubstitution pattern creates a "steric pocket" around the benzylic alcohol, which can influence solubility and adsorption kinetics.

This guide provides a validated protocol using Triethylamine (TEA)-modified silica chromatography to suppress silanol activity, ensuring a sharp elution profile and high recovery (>90%).

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

PropertyDescription
IUPAC Name 1-(2-Amino-6-chlorophenyl)ethan-1-ol
Molecular Formula

Molecular Weight 171.62 g/mol
Precursor 1-(2-Amino-6-chlorophenyl)ethanone (via NaBH

reduction)
Key Functionalities Primary Aniline (Basic), Benzylic Alcohol (Polar/Labile), Aryl Chloride
pKa (Est.) ~3.5–4.0 (Aniline conjugate acid)
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in Hexanes
Structural Challenges in Chromatography

The primary amine is the "troublemaker" in this separation. On untreated silica (pH ~5), the amine becomes partially protonated or H-bonds tightly to the surface.

  • Without Modifier: Broad, streaky peaks; co-elution with impurities.

  • With TEA Modifier: The TEA competes for silanol sites, allowing the target aniline to elute as a compact band.

Method Development Strategy

Thin Layer Chromatography (TLC) Scouting

Before committing to a column, the solvent system must be optimized on silica plates.[1]

  • Control (No Modifier): 30% EtOAc in Hexanes.

    • Result: Spot streaks from origin to

      
       0.3.
      
  • Test (With Modifier): 30% EtOAc in Hexanes + 1% TEA.

    • Result: Compact spot at

      
       ~0.35.
      

Visualization: The compound is UV active (254 nm). For chemical staining, use Ninhydrin (turns red/purple due to the free amine) or Vanillin (stains the alcohol).

Mobile Phase Selection[5][13]
  • Solvent A: Hexanes (or Heptane) + 1% Triethylamine (

    
    )
    
  • Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (

    
    )
    
  • Note: Adding TEA to both solvents ensures the modifier concentration remains constant during the gradient, preventing baseline drift.

Detailed Purification Protocol

Equipment & Reagents[4][5][11][14][15]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column: Glass column (e.g., 20mm ID for 1g scale) or Flash Cartridge (e.g., 12g or 24g).

  • Modifier: Triethylamine (Et

    
    N), Reagent Grade.
    
Step-by-Step Procedure
Step 1: Column Pre-Treatment (The "Neutralization" Step)

Standard silica is acidic.[1] To prevent immediate adsorption of the amine:

  • Prepare a slurry of Silica Gel in 10% TEA / 90% Hexanes .

  • Pour into the column and flush with 2–3 column volumes (CV) of this mixture.

  • Why: This saturates the active silanol sites with TEA.

  • Equilibrate the column with the starting mobile phase (e.g., 5% EtOAc/Hex + 1% TEA).

Step 2: Sample Loading[1]
  • Method: Dry Loading (Recommended).

    • Dissolve the crude residue in a minimum amount of DCM.

    • Add silica gel (ratio 1:2 mass/mass).

    • Evaporate solvent on a rotovap until a free-flowing powder remains.[2]

    • Load this powder onto the top of the packed column.[2]

  • Why: Liquid loading with DCM can cause band broadening if the solvent strength is too high compared to the starting gradient.

Step 3: Gradient Elution

Run the following gradient (based on 12g column volume):

Time / Volume% Solvent B (EtOAc + 1% TEA)Description
0–2 CV 5%Isocratic hold to elute non-polar impurities (e.g., unreacted starting material if non-polar).
2–10 CV 5%

40%
Linear gradient. Target usually elutes between 25–35%.
10–12 CV 40%

100%
Flush to remove highly polar byproducts.
Step 4: Fraction Collection & Analysis
  • Collect fractions in test tubes.

  • Spot fractions on TLC plates.

  • Pool fractions containing the pure spot (

    
     ~0.35).
    
  • Critical: Evaporate solvents thoroughly. TEA has a high boiling point (89°C). Co-evaporation with heptane or DCM can help remove residual TEA.

Mechanism & Workflow Visualization

Interaction Mechanism

The following diagram illustrates why TEA is necessary to prevent "tailing."

G cluster_0 Standard Silica (Acidic) cluster_1 TEA-Modified Silica (Deactivated) Silanol Si-OH (Acidic Surface) Target Target Aniline (Basic) Silanol->Target Strong H-Bond (Causes Tailing) Silanol_Mod Si-OH TEA Triethylamine (TEA) Silanol_Mod->TEA Preferential Binding (Sites Blocked) Target_Free Target Aniline

Caption: Figure 1: Mechanism of Silanol Deactivation. TEA (Right) blocks acidic sites, allowing the target amine to elute freely.

Purification Workflow[5][13]

Workflow Start Crude Reaction Mixture (Reductive Workup) TLC TLC Scouting (Hex/EtOAc + 1% TEA) Start->TLC Prep Column Pre-treatment (Flush with 10% TEA/Hex) TLC->Prep Define Conditions Load Dry Loading (Silica Adsorption) Prep->Load Elute Gradient Elution (5-40% EtOAc) Load->Elute Analyze Fraction Analysis (UV/Ninhydrin) Elute->Analyze Pure Pure 1-(2-Amino-6-chlorophenyl)ethan-1-ol Analyze->Pure Pool & Evaporate

Caption: Figure 2: Operational workflow for the isolation of the target amino-alcohol.

Quality Control & Troubleshooting

Self-Validating the Purity

After isolation, confirm identity and purity using these checkpoints:

  • 1H NMR (CDCl

    
    ): 
    
    • Look for the methyl doublet at ~1.5 ppm.

    • Look for the methine quartet (

      
      ) at ~5.3 ppm.
      
    • Validation: The aromatic region should show a specific pattern for 1,2,3-trisubstituted benzene (typically two doublets and a triplet if no other substituents, but 2-amino-6-chloro is tetrasubstituted, so look for the remaining 3 aromatic protons).

    • Check: Ensure no TEA signals remain (quartet at 2.5 ppm, triplet at 1.0 ppm).

  • Chiral HPLC (If Enantiopurity is required):

    • This protocol purifies the chemical structure.[1][3][4] If the synthesis was asymmetric (e.g., Noyori transfer hydrogenation), use a column like Chiralcel OD-H (Hexane/IPA) to determine Enantiomeric Excess (ee).

Common Issues
SymptomCauseSolution
Broad/Streaking Bands Insufficient TEAIncrease TEA to 2% or pre-wash column more thoroughly.
Product Decomposition Acidic SilicaEnsure TEA is present.[5][1] Avoid leaving compound on dry silica for days.
Co-elution Gradient too steepShallow the gradient (e.g., 10% to 20% over 10 CV).

Safety Considerations

  • Anilines: Toxic by inhalation and skin absorption. Handle in a fume hood.

  • Silica Dust: Chronic inhalation can cause silicosis. Use a mask when packing columns.

  • Triethylamine: Corrosive and volatile.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. Link

  • Biotage Application Note. "Strategies for the Purification of Amines." Biotage Knowledge Base. Link

  • Teledyne ISCO. "Purification of Amine Compounds using RediSep® Amine Columns vs. Silica." Teledyne ISCO Technical Notes. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for aniline handling).

Sources

Precision Analysis of 1-(2-Amino-6-chlorophenyl)ethan-1-ol: Chiral and Achiral Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profiling[1][2][3]

1-(2-Amino-6-chlorophenyl)ethan-1-ol is a critical chiral intermediate often employed in the synthesis of heterocycles and active pharmaceutical ingredients (APIs) targeting viral replication or kinase inhibition. Its structure features a benzene core substituted with a basic primary amine, a halogen (chlorine), and a chiral benzylic alcohol group.

The analysis of this molecule presents two distinct challenges:

  • Enantiomeric Purity: As a chiral building block, the enantiomeric excess (ee) directly impacts the potency and safety of the final drug substance.

  • Chemical Stability: The ortho-amino benzylic alcohol motif is susceptible to oxidation (forming the ketone) and dehydration, requiring gentle, validated handling conditions.

Physicochemical Profile
PropertyCharacteristicAnalytical Implication
Structure Bifunctional (Amine & Alcohol)Potential for peak tailing due to silanol interactions.[1]
Basicity Weakly basic (Aniline N)Requires pH control or amine modifiers in mobile phases.
Chromophore UV Active (Benzene + Auxochromes)Strong absorbance at 220–254 nm.
Isotopes Chlorine (³⁵Cl / ³⁷Cl)Distinct 3:1 mass spectral signature for ID.

Experimental Workflow Strategy

The following workflow integrates High-Resolution Mass Spectrometry (HRMS) for structural confirmation with Chiral HPLC for enantiomeric quality control.

G cluster_QC Quality Control Pathways Sample Raw Sample (Solid/Reaction Mix) Prep Sample Preparation (Dilution in IPA/Hexane) Sample->Prep LCMS LC-MS Analysis (Impurity Profiling) Prep->LCMS ID & Byproducts Chiral Chiral HPLC (Enantiomeric Excess) Prep->Chiral Stereochemistry Achiral Achiral HPLC (Chemical Purity) Prep->Achiral Assay Report CoA Generation LCMS->Report Chiral->Report Achiral->Report

Figure 1: Integrated analytical workflow for characterization of 1-(2-Amino-6-chlorophenyl)ethan-1-ol.

Protocol 1: LC-MS Identification & Impurity Profiling

Objective: To confirm the molecular identity via accurate mass and isotopic pattern, and to quantify oxidation impurities (e.g., the corresponding ketone).

Method Rationale

Reverse Phase (RP) chromatography is selected using a C18 stationary phase. Acidic conditions (Formic Acid) are mandatory to protonate the aniline nitrogen (


), ensuring good retention and high sensitivity in Positive Electrospray Ionization (ESI+).
Chromatographic Conditions
  • System: UHPLC coupled to Q-TOF or Orbitrap.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 1–2 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.005Equilibrium
1.005Hold
8.0095Linear Ramp
10.0095Wash
10.105Re-equilibration
13.005End
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325°C.

  • Target Ion:

    
     (Calculated for C₈H₁₁ClNO).
    
  • Key Fragment: Loss of water

    
    .
    
  • Isotope Check: Look for the characteristic Chlorine pattern: M+2 peak at ~33% intensity of the M peak.

Protocol 2: Chiral HPLC (Enantiomeric Excess)[5]

Objective: To separate the (R) and (S) enantiomers to determine Enantiomeric Excess (ee).

Method Rationale

Chiral separation of amino alcohols is best achieved using Polysaccharide-based stationary phases (Amylose or Cellulose derivatives). The presence of the primary amine requires a basic additive (Diethylamine, DEA) in the mobile phase to suppress non-specific interactions with residual silanols, which would otherwise cause peak tailing and loss of resolution.

Selected Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for aromatic alcohols.

Chromatographic Conditions
  • Mode: Normal Phase (NP).

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Sample Diluent: Mobile Phase (or 100% IPA if solubility is low).

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor: < 1.5 (Controlled by DEA concentration).

  • Typical Retention:

    • Enantiomer 1: ~8–10 min

    • Enantiomer 2: ~12–15 min

Mechanism Selector Chiral Stationary Phase (Cellulose Carbamate) Interaction Chiral Recognition Mechanisms: 1. H-Bonding (OH, NH2) 2. Pi-Pi Stacking (Aromatic Ring) 3. Steric Inclusion (Cl substituent) Selector->Interaction Analyte Analyte: 1-(2-Amino-6-chlorophenyl)ethan-1-ol Analyte->Interaction

Figure 2: Chiral recognition mechanism on polysaccharide-based stationary phases.

Protocol 3: Achiral HPLC (Purity Assay)

Objective: Routine quantification of chemical purity and assay of the bulk material.

Method Rationale

While the LC-MS method (Protocol 1) is excellent for identification, a robust HPLC-UV method with a phosphate buffer is preferred for routine QC to ensure sharper peak shapes and reproducibility. Phosphate buffers at pH 3.0 suppress silanol activity and keep the amine protonated.

Chromatographic Conditions
  • Column: Agilent ZORBAX StableBond C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Maximize sensitivity).

  • Gradient:

    • 0–2 min: 10% B

    • 2–15 min: 10%

      
       80% B
      
    • 15–20 min: 10% B (Re-equilibration)

References

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2009). 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol: Crystal Structure and Synthesis. Retrieved October 26, 2023, from [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Acetophenone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of acetophenone reduction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions for this fundamental organic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My sodium borohydride reduction of acetophenone is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: An incomplete reaction with sodium borohydride (NaBH₄) is a common issue that can often be resolved by systematically evaluating several factors.

  • Insufficient Reducing Agent: While the stoichiometry of NaBH₄ to ketone is theoretically 1:4, in practice, an excess of the reducing agent is often required to ensure complete conversion. This is because NaBH₄ can react with the solvent (especially protic solvents like ethanol or methanol) over time, reducing its effective concentration. A good starting point is to use at least two equivalents of hydride ion per ketone carbonyl group.

  • Reaction Temperature: The reduction of acetophenone with NaBH₄ is exothermic. While cooling the reaction in an ice bath is often recommended to control the initial rate of reaction, allowing the mixture to gradually warm to room temperature can help drive the reaction to completion. In some cases, gentle heating or refluxing for a short period after the initial reaction can be beneficial.

  • Solvent Choice: Methanol and ethanol are the most common solvents for NaBH₄ reductions. Methanol generally leads to faster reaction rates than ethanol. The choice of solvent can also influence the solubility of the starting material and intermediates. Ensure your acetophenone is fully dissolved in the chosen solvent.

  • Purity of Reagents: The purity of both acetophenone and sodium borohydride is crucial. Old or improperly stored NaBH₄ may have decomposed due to moisture, leading to reduced activity.

Q2: I am observing significant side product formation in my catalytic hydrogenation of acetophenone. How can I improve the selectivity towards 1-phenylethanol?

A2: The primary side product in the catalytic hydrogenation of acetophenone is often ethylbenzene, formed by the over-reduction of the desired 1-phenylethanol. Improving selectivity requires careful control of the reaction conditions.

  • Catalyst Selection: The choice of catalyst plays a pivotal role. While palladium on carbon (Pd/C) is a common choice, it can sometimes promote over-reduction. Platinum-based catalysts (e.g., Pt/C) or nickel-based catalysts have also been shown to be effective. The catalyst support and the presence of oxygen-containing groups on the catalyst surface can also influence selectivity.

  • Reaction Temperature and Pressure: Higher temperatures and hydrogen pressures generally increase the reaction rate but can also favor the formation of ethylbenzene. It is crucial to find the optimal balance. Start with milder conditions (e.g., lower temperature and pressure) and gradually increase them while monitoring the product distribution by techniques like TLC or GC-MS.

  • Solvent Effects: The polarity of the solvent can influence the reaction. A systematic screening of different solvents may be necessary to find the one that maximizes selectivity for 1-phenylethanol.

Q3: What are the key parameters to consider when optimizing a transfer hydrogenation of acetophenone?

A3: Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. Key parameters for optimization include:

  • Hydrogen Donor: Isopropanol is a widely used and effective hydrogen donor. Formic acid and its salts (like sodium formate) are also common choices, particularly in asymmetric transfer hydrogenation. The choice and concentration of the hydrogen donor can significantly impact the reaction rate.

  • Catalyst System: Ruthenium and rhodium complexes are often employed as catalysts in transfer hydrogenation. The ligands associated with the metal center are critical for catalyst activity and selectivity.

  • Base/Acid Additives: In many transfer hydrogenation systems, the addition of a base (e.g., triethylamine) or control of pH is crucial for catalyst activation and performance.

  • Temperature: As with other reduction methods, temperature is a critical parameter that needs to be optimized to achieve a good balance between reaction rate and selectivity.

Troubleshooting Guides

Problem 1: Low Yield of 1-Phenylethanol in Sodium Borohydride Reduction
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the acetophenone spot is no longer visible. - Increase Reducing Agent: Incrementally increase the molar ratio of NaBH₄ to acetophenone. - Optimize Temperature: After the initial exothermic reaction, consider allowing the reaction to stir at room temperature for a longer period or gently warming it.
Product Loss During Workup - Ensure Complete Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) from the aqueous layer. - Adjust pH: Before extraction, ensure the aqueous layer is basic to keep the product in its neutral form, maximizing its solubility in the organic phase. - Careful Solvent Removal: Use a rotary evaporator to remove the extraction solvent, being mindful of the boiling point of 1-phenylethanol to avoid product loss.
Decomposition of Product - Acid-Catalyzed Dehydration: During the acidic workup to quench excess NaBH₄, prolonged exposure to strong acid, especially at elevated temperatures, can cause dehydration of 1-phenylethanol to styrene. Perform the acid quench at a low temperature (e.g., in an ice bath) and proceed with the workup promptly.
Problem 2: Poor Enantioselectivity in Asymmetric Reduction
Potential Cause Troubleshooting Steps
Suboptimal Catalyst System - Ligand Screening: For catalytic asymmetric reductions, the chiral ligand is paramount. Screen a variety of ligands to find the one that provides the best enantiomeric excess (ee). - Metal Precursor: The choice of metal precursor (e.g., different ruthenium or rhodium salts) can influence the active catalyst formation.
Incorrect Reaction Conditions - Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature can sometimes improve the ee. - Solvent Effects: The solvent can have a significant impact on the chiral environment of the reaction. Screen a range of solvents with varying polarities. - pH Control (for transfer hydrogenation): In aqueous asymmetric transfer hydrogenation, the pH of the reaction medium can dramatically affect both the rate and the enantioselectivity.
Biocatalyst Inactivation (for Bioreductions) - Optimize Culture/Reaction Conditions: For whole-cell or enzymatic reductions, parameters such as pH, temperature, incubation time, and agitation speed are critical for optimal enzyme activity and enantioselectivity. - Cofactor Regeneration: Ensure an efficient system for regenerating the necessary cofactor (e.g., NADH or NADPH) is in place.

Experimental Protocols

Protocol 1: Standard Sodium Borohydride Reduction of Acetophenone
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 eq) in methanol or 95% ethanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (0.5 - 1.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC (a suitable eluent is a mixture of hexane and ethyl acetate).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 3M HCl to quench the excess NaBH₄ and the borate esters. Be cautious as hydrogen gas is evolved.

  • Remove the bulk of the alcohol solvent using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylethanol.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation
  • To a reaction vessel, add the catalyst (e.g., a ruthenium complex) and the appropriate solvent (e.g., isopropanol or water).

  • If required by the specific catalytic system, add a base (e.g., triethylamine) or adjust the pH.

  • Add the hydrogen donor (e.g., isopropanol or formic acid/sodium formate).

  • Add acetophenone to the reaction mixture.

  • Heat the reaction to the optimized temperature and stir for the required time.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and work up accordingly, which may involve filtration to remove the catalyst and extraction to isolate the product.

Visualizing Experimental Workflows

Acetophenone_Reduction_Optimization cluster_start Starting Point cluster_method Method Selection cluster_optimization Optimization Parameters cluster_analysis Analysis & Troubleshooting cluster_end Outcome Start Define Reduction Goal (e.g., High Yield, High Enantioselectivity) Method Choose Reduction Method Start->Method NaBH4 Sodium Borohydride (Simple, Mild) Method->NaBH4 e.g. Catalytic Catalytic Hydrogenation (Scalable, Atom-Economic) Method->Catalytic e.g. Transfer Transfer Hydrogenation (No H2 Gas) Method->Transfer e.g. Bio Bioreduction (High Enantioselectivity) Method->Bio e.g. Params Optimize Key Parameters NaBH4->Params Catalytic->Params Transfer->Params Bio->Params Temp Temperature Params->Temp Solvent Solvent Params->Solvent Reagent Reagent/Catalyst Loading Params->Reagent Time Reaction Time Params->Time pH pH (for specific methods) Params->pH Analysis Analyze Results (TLC, GC, NMR) Temp->Analysis Solvent->Analysis Reagent->Analysis Time->Analysis pH->Analysis Troubleshoot Troubleshoot Issues Analysis->Troubleshoot End Optimized Protocol Analysis->End Successful LowYield Low Yield? Troubleshoot->LowYield SideProducts Side Products? Troubleshoot->SideProducts LowEE Low Enantioselectivity? Troubleshoot->LowEE LowYield->Params Re-optimize SideProducts->Params Re-optimize LowEE->Params Re-optimize

challenges in the purification of polar amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Polar Amino Alcohol Purification Support Center.

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Overcoming retention loss, peak tailing, and detection issues in polar amino alcohol isolation.

Introduction: The "Amphiphilic Nightmare"

Polar amino alcohols present a unique "double threat" in purification. The amine moiety interacts strongly with acidic silanols (causing tailing), while the hydroxyl group increases water solubility (complicating extraction) and hydrogen bonding (broadening peaks). Furthermore, many lack UV chromophores, rendering standard detection useless.

This guide moves beyond generic advice to provide specific, chemically grounded solutions for these "invisible" and "sticky" compounds.

Module 1: Method Selection (The Decision Matrix)

Before mixing solvents, you must categorize your separation based on scale and polarity (LogP) .

Visual Guide: Purification Workflow Decision Tree

PurificationDecision Start Start: Define Sample Scale Scale Scale > 100 mg? Start->Scale Flash Technique: Flash Chromatography Scale->Flash Yes Prep Technique: Prep HPLC Scale->Prep No (High Purity req) Solubility Soluble in DCM? Flash->Solubility Polarity LogP < -1 (Highly Polar)? Prep->Polarity DCM_Yes Method A: DCM/MeOH + NH3 Solubility->DCM_Yes Yes DCM_No Method B: HILIC Flash / C18 Flash Solubility->DCM_No No RP_IP Reverse Phase + Ion Pairing (TFA) Polarity->RP_IP No (Retains on C18) HILIC HILIC Mode (AcN/Water/Buffer) Polarity->HILIC Yes (No Retention on C18)

Caption: Logical workflow for selecting the optimal purification technique based on sample scale and physicochemical properties.

Module 2: Flash Chromatography Troubleshooting

User Issue: "My compound streaks from the baseline to the solvent front on silica gel."

Root Cause: Standard silica gel is acidic (pH ~5). The basic amine moiety of your amino alcohol undergoes cation exchange with deprotonated silanols (


), while the alcohol moiety engages in hydrogen bonding. This results in severe peak broadening (tailing).
Protocol: The "Basified" Mobile Phase

Do not simply add aqueous ammonium hydroxide (


) to Dichloromethane (DCM); it will form an emulsion and strip the column.

The Correct "Golden Ratio" Formulation:

  • Prepare Ammoniated Methanol: Bubble anhydrous ammonia gas into cold methanol OR purchase 7N

    
     in MeOH.
    
  • Mobile Phase Preparation:

    • Solvent A: DCM

    • Solvent B: 10% (7N

      
       in MeOH) in DCM.
      
    • Note: This keeps the ammonia concentration constant while increasing polarity.

Alternative "Green" System (DCM-Free): For highly polar amines that are insoluble in DCM, use the following ternary system which mimics DCM/MeOH polarity but remains miscible:

  • EtOAc / EtOH / Water /

    
     (conc) 
    
  • Ratio: 75 : 20 : 3 : 2

  • Why it works: The water content deactivates the silica surface, while the ethanol solubilizes the polar amino alcohol.

Module 3: HPLC Strategies (HILIC vs. Reverse Phase)

User Issue: "My compound elutes in the void volume (t0) on C18, even with 100% aqueous mobile phase."

Technical Insight: Amino alcohols with LogP < -1 are too hydrophilic for hydrophobic retention mechanisms. You have two options: Force retention (Ion Pairing) or Switch mechanisms (HILIC) .

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is often superior for amino alcohols because it separates based on polarity and hydrogen bonding.

Mechanism Visualization: In HILIC, water is the strong solvent.[1][2] The stationary phase forms a water-enriched layer.

HILIC_Mechanism Stationary Polar Stationary Phase (Bare Silica / Amide) WaterLayer Stagnant Water-Enriched Layer Stationary->WaterLayer Adsorbs Water Analyte Polar Amino Alcohol WaterLayer->Analyte Partitioning MobilePhase Mobile Phase (High ACN, >80%) MobilePhase->Analyte Solvation

Caption: HILIC mechanism showing partitioning of the analyte into the surface water layer.

Recommended HILIC Conditions:

  • Column: Amide or Zwitterionic (ZIC-HILIC). Avoid bare silica for secondary amines to prevent irreversible adsorption.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[3][4]

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient: Start high organic (95% B) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     lower organic (60% B). Note: Opposite of Reverse Phase.[2]
    
Option B: Ion-Pairing Reverse Phase

If you must use C18, you must neutralize the charge.

  • Modifier: Trifluoroacetic Acid (TFA) at 0.1%.[3]

  • Mechanism: TFA forms a hydrophobic ion pair with the amine (

    
    ), allowing it to retain on the C18 chain.
    
  • Warning: TFA suppresses MS ionization. If using MS detection, switch to Heptafluorobutyric acid (HFBA) or use HILIC.

Module 4: Detection & Isolation (The "Invisible" Trap)

User Issue: "I see nothing on the UV trace, but my mass spec shows the mass."

Solution: Most amino alcohols lack conjugated


-systems (chromophores).
  • Derivatization (Pre-column): React with Fmoc-Cl or Benzoyl Chloride to add a UV chromophore.

  • Universal Detection: Use CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering) .[7][8]

Comparison of Universal Detectors:

FeatureELSD (Evaporative Light Scattering)CAD (Charged Aerosol Detection)
Principle Light scattering by dried particlesCharge transfer to dried particles
Sensitivity Moderate (High ng range)High (Low ng range)
Linearity Poor (Log-log response)Good (Wide dynamic range)
Salt Tolerance Medium (Requires volatile salts)Low (Clogs easily with non-volatiles)
Best For Flash Chromatography / Rough PrepAnalytical Quantitation / High Purity Prep
Protocol: Removing TFA Salts (Desalting)

If you used TFA in Prep HPLC, your product is now a TFA salt, which can be cytotoxic.

Method: Solid Phase Extraction (Catch & Release)

  • Column: SCX (Strong Cation Exchange) or Polymer-based weak cation exchanger.

  • Load: Dissolve sample in water/MeOH; load onto cartridge. The amine binds; TFA washes through.

  • Wash: Flush with MeOH to remove residual acid.

  • Elute: Release the free base using 2M

    
     in MeOH.[9]
    
  • Dry: Lyophilize immediately.

References

  • Teledyne ISCO. (2017). Purification of Amine Compounds using RediSep® Silica and Amine Functionalized Columns. Teledyne ISCO Technical Notes. Link

  • Waters Corporation. (2020). HILIC: A Guide to Hydrophilic Interaction Liquid Chromatography. Waters Application Notebook. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Thermo Fisher Scientific. (2024). Charged Aerosol Detection (CAD) vs. ELSD for Non-Chromophoric Analytes.[7] Thermo Fisher Technical Guide. Link

  • Biotage. (2019). Strategies for Flash Purification of Polar Amines. The Flash Purification Blog. Link

Sources

preventing oxidation of 1-(2-Amino-6-chlorophenyl)ethan-1-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(2-Amino-6-chlorophenyl)ethan-1-ol. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the prevention of oxidative degradation of this compound during storage and experimental handling. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity and stability of your material.

Understanding the "Why": The Mechanism of Oxidation

1-(2-Amino-6-chlorophenyl)ethan-1-ol is structurally analogous to aminophenols, which are known to be highly susceptible to oxidation.[1] The molecule possesses two primary sites vulnerable to oxidation: the aromatic amino group and the benzylic alcohol. The electron-donating nature of the amino group increases the electron density of the aromatic ring, making it highly susceptible to attack by atmospheric oxygen.

This process is significantly accelerated by several factors, including exposure to light (especially UV), elevated temperatures, the presence of catalytic metal ions (like Cu²⁺), and alkaline pH conditions.[2][3] The initial oxidation likely forms reactive quinone-imine intermediates. These intermediates are highly colored and can subsequently polymerize, leading to the characteristic yellow, brown, or pink discoloration often observed in degraded samples.[2][3]

OxidationMechanism cluster_factors Accelerating Factors Molecule 1-(2-Amino-6-chlorophenyl)ethan-1-ol (Colorless Solid) Molecule->midpoint Oxidized Reactive Intermediates (e.g., Quinone-imine) Polymer Colored Degradation Products (Polymeric Species) Oxidized->Polymer Polymerization midpoint->Oxidized Oxidation Oxygen Oxygen (Air) Oxygen->midpoint Light Light (UV) Light->midpoint Metal Metal Ions (Cu²⁺) Metal->midpoint Heat Heat Heat->midpoint

Caption: Simplified oxidation pathway for 1-(2-Amino-6-chlorophenyl)ethan-1-ol.

Frequently Asked Questions (FAQs)

This section directly addresses common observations and queries regarding the stability of 1-(2-Amino-6-chlorophenyl)ethan-1-ol.

Q1: My freshly opened bottle of solid 1-(2-Amino-6-chlorophenyl)ethan-1-ol already has a yellow or brownish tint. Is it usable?

A1: The appearance of a yellow to brown color indicates that the material has already begun to oxidize.[1] This is a common issue with aminophenol-type compounds upon exposure to air and light.[2][3] While the material might still be suitable for non-critical applications, for sensitive experiments such as quantitative analysis, reaction optimization, or GMP processes, the presence of these colored impurities can be problematic. It is highly recommended to use a fresh, unopened bottle of the reagent or to purify the material if possible, though this can be difficult.[2] To prevent this, always ensure bottles are tightly sealed after use and stored under the recommended conditions.

Q2: What are the primary environmental factors that accelerate the degradation of this compound?

A2: The primary factors are, in order of common impact:

  • Oxygen: Atmospheric oxygen is the main driver of the oxidative process.[3][4]

  • Light: UV and even ambient light can provide the energy to initiate and propagate oxidative chain reactions.[3]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[3]

  • Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺), can act as powerful catalysts for oxidation.[2]

  • High pH (Alkaline Conditions): Basic environments can deprotonate the phenolic hydroxyl or amino groups, making the molecule more susceptible to oxidation.[3][5]

Q3: I prepared a solution of the compound in methanol, and it turned dark within an hour. What caused this rapid discoloration?

A3: This is a classic sign of rapid oxidation in solution. The likely causes are:

  • Dissolved Oxygen: Solvents, unless specifically deoxygenated, contain dissolved atmospheric oxygen which will readily oxidize your compound.

  • Solvent Purity: The solvent may contain trace metal impurities or peroxides that catalyze the degradation. Using high-purity or HPLC-grade solvents is crucial.

  • Container Cleanliness: Glassware that is not scrupulously cleaned can be a source of catalytic metal ions.

To mitigate this, you must use deoxygenated solvents and consider adding an antioxidant. Preparing solutions fresh immediately before use is also a critical best practice.[3]

Q4: How can I confirm that my compound is degrading and not just contaminated?

A4: The most reliable way is to use analytical techniques to monitor the compound's purity over time. A stability-indicating HPLC-UV method is ideal. By injecting a freshly prepared solution from a trusted source and comparing it to your stored sample, you can observe a decrease in the main peak area and the appearance of new peaks corresponding to degradation products. This approach is central to forced degradation studies in pharmaceutical development.[6][7]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

Use this guide to systematically address degradation problems.

TroubleshootingWorkflow Start Observation: Compound Discoloration or Inconsistent Results CheckForm Is the issue with the Solid Material or a Solution? Start->CheckForm Solid_CheckStorage Review Solid Storage Conditions CheckForm->Solid_CheckStorage Solid Solution_CheckPrep Review Solution Preparation CheckForm->Solution_CheckPrep Solution Solid_Inert Is it stored under inert gas (N₂/Ar)? Solid_CheckStorage->Solid_Inert Solid_LightTemp Is it protected from light and stored cold? Solid_Inert->Solid_LightTemp Yes Solid_Solution1 Action: Repackage solid under inert gas. See Protocol 1. Solid_Inert->Solid_Solution1 No Solid_Solution2 Action: Store in amber vial in a freezer/refrigerator. Solid_LightTemp->Solid_Solution2 No Solid_End Outcome: Enhanced long-term stability of solid. Solid_LightTemp->Solid_End Yes Solid_Solution1->Solid_LightTemp Solid_Solution2->Solid_End Solution_Deoxy Was the solvent deoxygenated? Solution_CheckPrep->Solution_Deoxy Solution_Antioxidant Was an antioxidant used? Solution_Deoxy->Solution_Antioxidant Yes Solution_Solution1 Action: Sparge solvent with N₂ or Ar before use. Solution_Deoxy->Solution_Solution1 No Solution_Solution2 Action: Add appropriate antioxidant to the solvent. See Protocol 2. Solution_Antioxidant->Solution_Solution2 No Solution_End Outcome: Stabilized solution for experimental use. Solution_Antioxidant->Solution_End Yes Solution_Solution1->Solution_Antioxidant Solution_Solution2->Solution_End

Caption: Troubleshooting workflow for stability issues.

Data Summary Tables

Table 1: Key Factors Accelerating Oxidation and Mitigation Strategies

FactorConsequenceMitigation Strategy
Oxygen (Air) Primary oxidant leading to quinone-imine formation.Store solid under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents for solutions.[3][4]
Light (UV/Ambient) Provides activation energy for oxidative reactions.Store in amber or opaque containers in a dark location (e.g., drawer, refrigerator).[3]
Elevated Temperature Increases the kinetic rate of degradation.Store at reduced temperatures (e.g., 2-8°C or -20°C). Avoid leaving at room temperature for extended periods.[3]
Metal Ions (e.g., Cu²⁺, Fe³⁺) Catalyze oxidation, dramatically increasing the rate.Use high-purity reagents and thoroughly clean glassware. Consider adding a chelating agent like EDTA (0.01-0.1%) to solutions if contamination is suspected.[2][8]
Alkaline pH Deprotonation increases susceptibility to oxidation.Maintain solutions at a neutral or slightly acidic pH where possible. The salt form of the compound is often more resistant to oxidation.[1][5]

Table 2: Recommended Antioxidants for Solution Stabilization

AntioxidantTypical ConcentrationSolubilityComments
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Water, AlcoholsHighly effective reducing agent, ideal for aqueous and alcoholic solutions. Commonly used for HPLC sample stabilization.[2][9]
Sodium Metabisulfite 0.05 - 0.5% (w/v)WaterA strong reducing agent, often more potent than ascorbic acid. Most effective in acidic pH ranges.[2][9]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic Solvents (e.g., Toluene, THF), OilsA phenolic, radical-scavenging antioxidant suitable for non-aqueous, organic solutions.[9][10]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1% (w/v)Organic Solvents, OilsSimilar to BHT, acts as a radical scavenger. Often used in combination with other antioxidants for synergistic effects.[9][11]

Experimental Protocols

Protocol 1: Long-Term Storage of Solid Compound

This protocol describes the best practice for storing the solid material to maximize its shelf-life.

Materials:

  • 1-(2-Amino-6-chlorophenyl)ethan-1-ol (solid)

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (Nitrogen or Argon) with tubing

  • Parafilm® or other sealing tape

  • Glovebox or Schlenk line (optional, but recommended)

Procedure:

  • Preparation: If not using a glovebox, place the amber vial in a desiccator to ensure it is completely dry.

  • Aliquotting: Weigh the desired amount of the solid into the amber vial. It is best practice to store the compound in smaller, single-use aliquots to avoid repeatedly exposing the entire stock to the atmosphere.[4]

  • Inerting: Gently flush the headspace of the vial with a stream of nitrogen or argon for 1-2 minutes to displace all atmospheric oxygen.

  • Sealing: Immediately and tightly screw on the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial in a dark, cold environment (e.g., a -20°C freezer is preferred, a 2-8°C refrigerator is acceptable).

Protocol 2: Preparation of Stabilized Solutions

This protocol details the preparation of solutions for experimental use, incorporating methods to prevent rapid degradation.

Materials:

  • 1-(2-Amino-6-chlorophenyl)ethan-1-ol (solid)

  • High-purity solvent (e.g., HPLC-grade Methanol, Acetonitrile, or deionized water)

  • Selected antioxidant (e.g., Ascorbic Acid, see Table 2)

  • Inert gas source (Nitrogen or Argon)

  • Glassware (e.g., volumetric flask, beaker)

  • Cannula or long needle for sparging

Procedure:

  • Solvent Deoxygenation:

    • Place the desired volume of solvent into a flask.

    • Insert a long needle or cannula into the solvent, ensuring the tip is below the liquid surface.

    • Provide a second, shorter needle through the septum as a gas outlet.

    • Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes to displace dissolved oxygen.[3]

  • Antioxidant Addition:

    • If using an antioxidant, dissolve the appropriate amount directly into the deoxygenated solvent. For example, add 100 mg of ascorbic acid to 100 mL of solvent for a 0.1% solution. Mix until fully dissolved.

  • Compound Dissolution:

    • Accurately weigh the required amount of 1-(2-Amino-6-chlorophenyl)ethan-1-ol.

    • Add the deoxygenated, antioxidant-containing solvent to the solid and mix gently until fully dissolved.

  • Storage and Use:

    • Use the solution immediately for best results.

    • If short-term storage is necessary, transfer the solution to an amber vial, flush the headspace with inert gas, and seal tightly. Store in a refrigerator and protect from light.

Protocol 3: Monitoring Compound Stability via HPLC-UV

This protocol provides a basic framework for a stability-indicating analytical method.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Diluent: 50:50 Mobile Phase A:B with 0.1% Ascorbic Acid

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard (a new, unopened lot of the compound) in the diluent at approximately 1 mg/mL. Create a working standard at ~50 µg/mL.

  • Sample Preparation: Prepare your test sample (from the stored solid or solution) at the same concentration (~50 µg/mL) using the same diluent.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or optimal wavelength for the compound)

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Analysis:

    • Inject the standard solution to establish the retention time and peak area of the pure compound.

    • Inject the test sample.

    • Evaluation: Compare the chromatograms. Signs of degradation include:

      • A significant decrease (>5%) in the peak area of the main compound compared to the standard.

      • The appearance of new peaks, particularly early-eluting (more polar) or late-eluting (polymeric) species.

This guide is intended to provide a comprehensive framework for maintaining the stability of 1-(2-Amino-6-chlorophenyl)ethan-1-ol. Adherence to these principles and protocols will safeguard the integrity of your experiments and ensure the reliability of your results.

References

  • Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. Retrieved February 20, 2026, from [Link]

  • Mitchell, S. C., & Waring, R. H. (2000). Aminophenols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Al-Ghanayem, A. A., & Maldonado, M. (2001). Antioxidant stabilizer system for pharmaceutical formulations.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved February 20, 2026, from [Link]

  • Antioxidants. (n.d.). CD Formulation. Retrieved February 20, 2026, from [Link]

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  • Nickerson, J. D. (1973). Purification of p-aminophenol.
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Technical Support Center: Column Chromatography of 1-(2-Amino-6-chlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical guide provides a comprehensive, experience-driven framework for developing an effective column chromatography solvent system for the purification of 1-(2-Amino-6-chlorophenyl)ethan-1-ol. It is designed for researchers, scientists, and drug development professionals, offering in-depth FAQs, troubleshooting protocols, and the rationale behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-(2-Amino-6-chlorophenyl)ethan-1-ol that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the first step. 1-(2-Amino-6-chlorophenyl)ethan-1-ol has three key features that dictate its interaction with the stationary phase:

  • Aromatic Amine Group (-NH₂): This is a basic functional group that can form strong hydrogen bonds. On standard silica gel, which is acidic, this amine group is the primary cause of peak tailing due to strong, sometimes irreversible, binding to silanol groups.[1]

  • Secondary Alcohol Group (-OH): This is a polar, protic group that also engages in hydrogen bonding with the silica stationary phase.

  • Chlorophenyl Ring: The chlorinated aromatic ring provides a degree of non-polar character and can participate in π-π stacking interactions.

The combination of a polar alcohol and a basic amine makes the compound relatively polar. Its purification is often complicated by the basicity of the amine.

Q2: What is a good starting solvent system for an initial Thin-Layer Chromatography (TLC) analysis?

A2: For a compound of moderate to high polarity, a standard and effective starting point is a mixture of a non-polar and a polar solvent.[2]

  • Recommended Starting System: 30-50% Ethyl Acetate in Hexane (or Heptane).

  • Rationale: This system provides a good polarity range. Ethyl acetate is a hydrogen bond acceptor and will compete with the silica for your compound, while hexane acts as the weak, non-polar mobile phase component. Heptane is a less toxic and often recommended alternative to hexane.[3] Observe the retention factor (Rf); an ideal Rf for column chromatography is between 0.2 and 0.4.

Q3: My spots are streaking or "tailing" severely on the TLC plate. What's causing this and how do I fix it?

A3: Tailing is the most common problem when purifying basic amines on silica gel.[1]

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly interact with the basic amine group of your molecule. This strong interaction results in a slow, uneven elution of the compound from the stationary phase, leading to a "tail." In severe cases, this can lead to yield loss as the compound remains irreversibly bound.[1]

  • Solution: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a competing base to your mobile phase. This base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonia solution (e.g., 7N ammonia in methanol) to the solvent system.[1][2][3] For example, a solvent system could be 50:49:1 Hexane:Ethyl Acetate:Triethylamine. Always prepare this mixture fresh.

Q4: Are there alternative stationary phases I should consider if tailing persists?

A4: Yes. If modifying the mobile phase doesn't provide the desired separation, or if your compound is particularly sensitive to the acidity of silica, consider an alternative stationary phase.

  • Amine-Functionalized Silica: This is an excellent alternative as it has a basic character and is less polar than bare silica.[1][4] It often eliminates the need for basic additives in the mobile phase, simplifying solvent preparation and removal post-purification.[4]

  • Alumina (Neutral or Basic): Alumina can be a good choice for separating basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica gel.

  • Reversed-Phase Silica (C18): If the compound is sufficiently soluble in more polar solvents, reversed-phase chromatography is an option. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like triethylamine to ensure the amine is in its neutral form at a higher pH.[1]

Experimental Workflow: From TLC to Purified Product

This section provides a step-by-step protocol for developing a robust purification method.

Workflow Overview

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Scale-Up & Purification TLC 1. Run Initial TLC (e.g., 40% EtOAc/Hexane) Assess 2. Assess TLC Result TLC->Assess Modify 3. Add Modifier (TEA) & Re-run TLC Assess->Modify Tailing Observed? Optimize 4. Optimize Solvent Ratio (Target Rf = 0.2-0.4) Assess->Optimize No Tailing Modify->Optimize Pack 5. Pack Column (Slurry Method) Optimize->Pack Load 6. Load Sample (Minimal Solvent) Pack->Load Run 7. Elute & Collect Fractions Load->Run Analyze 8. Analyze Fractions by TLC Run->Analyze

Caption: Workflow for purification of 1-(2-Amino-6-chlorophenyl)ethan-1-ol.

Step 1: Thin-Layer Chromatography (TLC) Analysis
  • Prepare the Eluent: Create a stock solution of your chosen solvent system. A good starting point is 40% Ethyl Acetate in Hexane . In a separate, labeled beaker, prepare the modified eluent: 40% Ethyl Acetate / 59% Hexane / 1% Triethylamine .

  • Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the crude mixture on a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Run one plate in the standard eluent and a second plate in the TEA-modified eluent.

  • Visualize: After development, visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate or ninhydrin for the amine).

  • Analyze: Compare the two plates. The plate with the TEA-modified system should show significantly less tailing and more compact spots.

Step 2: Optimizing the Solvent System
  • Based on the initial TLC, adjust the ratio of polar to non-polar solvent to achieve an Rf value of 0.2-0.4 for the target compound.

  • If the Rf is too high (>0.5), decrease the amount of the polar solvent (ethyl acetate).

  • If the Rf is too low (<0.1), increase the amount of the polar solvent.

  • Remember to maintain the 1% TEA concentration in all optimized systems.

Scenario Observation Recommended Action Example New System
ARf = 0.7 in 50% EtOAc/Hex + 1% TEAToo high, compound is moving too fast.Decrease polarity: Try 30% EtOAc / 69% Hex / 1% TEA
BRf = 0.1 in 50% EtOAc/Hex + 1% TEAToo low, compound is stuck.Increase polarity: Try 70% EtOAc / 29% Hex / 1% TEA
CTailing in 50% EtOAc/HexStrong acid-base interaction.Add modifier: 50% EtOAc / 49% Hex / 1% TEA
Step 3: Column Preparation
  • Select Column Size: Choose a column diameter and length appropriate for the amount of crude material you need to purify. A general rule is a 20:1 to 40:1 ratio of silica gel weight to crude product weight.

  • Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with your optimized, TEA-containing eluent to form a homogenous slurry.

  • Pack the Column: Secure the column vertically. Add a small amount of eluent, then pour the slurry into the column. Use gentle pressure (flash chromatography) or gravity to pack the bed evenly, ensuring no air bubbles are trapped.

Step 4: Sample Loading
  • Dissolve the Sample: Dissolve your crude product in the minimum amount of a strong solvent like dichloromethane or ethyl acetate.

  • Adsorb onto Silica (Dry Loading): Add a small amount of silica gel to the dissolved sample and evaporate the solvent until you have a dry, free-flowing powder. This is the preferred method as it leads to better band sharpness.

  • Apply to Column: Carefully add the silica-adsorbed sample to the top of the packed column bed, forming a thin, even layer.

Step 5: Elution and Fraction Collection
  • Carefully add the eluent to the top of the column, ensuring you do not disturb the sample layer.

  • Apply pressure and begin collecting fractions.

  • Monitor the elution process by collecting small, regular fractions and analyzing them by TLC to determine which ones contain your purified product.

Troubleshooting Guide

Even with a well-developed method, problems can arise. This guide addresses common issues.[5][6][7][8][9]

G Start Problem: Poor Separation or Recovery Tailing Are peaks tailing? Start->Tailing NoElution Compound not eluting? Start->NoElution CoElution Compounds co-eluting? Start->CoElution AddTEA Solution: Add 1% TEA to mobile phase. Tailing->AddTEA Yes IncreasePolarity Solution: Increase % of polar solvent (e.g., EtOAc or MeOH). NoElution->IncreasePolarity Yes ChangeSolvent Solution: Change solvent system (e.g., DCM/MeOH instead of EtOAc/Hex). CoElution->ChangeSolvent Yes UseAmineColumn Alternative: Use an amine-functionalized column. AddTEA->UseAmineColumn Still Tailing? CheckSolubility Is sample soluble in loading solvent? IncreasePolarity->CheckSolubility DryLoad Action: Use dry loading technique. CheckSolubility->DryLoad No Gradient Action: Use a shallow gradient elution. ChangeSolvent->Gradient Still Co-eluting?

Caption: Troubleshooting decision tree for common chromatography issues.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column. 1. The solvent system is not polar enough.[5]2. The compound has irreversibly bound to the silica due to strong acid-base interactions.1. Increase the polarity of the eluent. A common strategy for highly polar compounds is to switch to a dichloromethane/methanol system.2. If the compound is still on the column, try flushing with 5-10% methanol in dichloromethane, containing 1-2% ammonia or TEA.
All compounds elute together in the solvent front. The solvent system is too polar.[5]Reduce the polarity of the eluent significantly. Start with a much higher percentage of the non-polar solvent (e.g., switch from 50% to 10% ethyl acetate in hexane).
Fractions are pure but overall yield is low. 1. Irreversible binding to the silica column (common for amines).2. The compound is spread across too many fractions and is too dilute to detect easily.[5]1. Ensure a basic modifier (TEA) was used during the entire process. If not, the loss is likely on-column.2. Combine and concentrate a larger range of fractions where you expect the compound to be.
The separation on the column is much worse than on the TLC plate. 1. The column was packed improperly (air bubbles, channeling).2. The sample was overloaded or loaded in too large a volume of solvent.1. Repack the column carefully using the slurry method.2. Use the dry loading method by adsorbing the crude material onto a small amount of silica before adding it to the column.
The compound decomposed on the column. The compound is unstable on acidic silica gel.[5]1. Deactivate the silica by adding 1-2% TEA to the eluent.[2]2. Switch to a less harsh stationary phase like neutral alumina or amine-functionalized silica.[4]

References

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). Retrieved from [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Retrieved from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric - SciHorizon. (2025, February 2). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]

  • Diagnosing Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]

  • US5866719A - Process for the purification of an aminoalcohol - Google Patents. (n.d.).
  • LC Chromatography Troubleshooting Guide. (2023, November 3). Retrieved from [Link]

  • 2-amino-1-(2-chlorophenyl)ethan-1-ol | 128704-85-8; 23496-56-2 - Molport. (n.d.). Retrieved from [Link]

  • 2-Amino-1-(2-chlorophenyl)ethanol - ChemBK. (2024, April 9). Retrieved from [Link]

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Technical Support Center: Managing Temperature Control in Exothermic Reduction Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Exothermic reduction reactions are foundational to modern chemical synthesis, particularly within pharmaceutical and fine chemical development. However, the very energy that makes these reactions so effective—the release of heat—also presents a significant safety and control challenge. Improper management of the reaction exotherm can lead to thermal runaways, resulting in compromised product yield and purity, equipment damage, and, most critically, severe safety incidents.[1][2][3]

This guide serves as a technical support resource, structured to provide both foundational knowledge and actionable troubleshooting advice. As application scientists with extensive field experience, we understand that managing an exotherm is not merely about cooling; it's about fundamentally understanding the interplay between reaction kinetics, heat generation, and heat removal. Here, we move beyond simple protocols to explain the causality behind each step, empowering you to design, execute, and scale up your reactions safely and effectively.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles that every scientist working with exothermic reductions should understand.

Q1: What defines an exothermic reduction reaction, and why is temperature control so critical?

An exothermic reaction is a chemical process that releases energy in the form of heat, resulting in a negative enthalpy change (ΔH < 0).[4][5] In a reduction reaction, a substrate gains electrons from a reducing agent (e.g., metal hydrides like NaBH₄ or LiAlH₄, or catalytic hydrogenation).[6][7] Many powerful reducing agents react vigorously, making these reactions highly exothermic.

Temperature control is critical for three primary reasons:

  • Safety: The rate of heat generation from a reaction increases exponentially with temperature, while the rate of heat removal by a cooling system typically increases only linearly.[8] If heat is generated faster than it can be removed, the reaction temperature can rise uncontrollably in a self-accelerating feedback loop known as a thermal runaway .[1][3]

  • Selectivity & Purity: Most chemical reactions have temperature-dependent side reactions. Deviations from the optimal temperature can lead to the formation of impurities, reducing the selectivity and overall purity of the desired product.[9][10]

  • Reproducibility: Precise temperature control ensures that the reaction proceeds at a consistent rate, leading to reproducible yields and quality, which is essential for process development and validation in the pharmaceutical industry.

Q2: What are the primary risks associated with a thermal runaway?

A thermal runaway is one of the most severe hazards in chemical synthesis. The rapid, uncontrolled increase in temperature and pressure can lead to:

  • Boiling and Over-pressurization: The reaction solvent can rapidly boil, creating a sudden increase in pressure that can exceed the limits of the reaction vessel.

  • Secondary Decomposition: At elevated temperatures, reactants, intermediates, or the final product may decompose, often generating large volumes of non-condensable gases and further accelerating pressure buildup.[3]

  • Vessel Rupture and Explosion: The combination of these effects can lead to a catastrophic failure of the reactor, resulting in an explosion and the release of hazardous materials.[2][11] The 2007 incident at T2 Laboratories, where a cooling failure during the production of a fuel additive led to a devastating explosion, serves as a stark reminder of these dangers.[3]

Q3: How can I estimate the potential exotherm of my reaction before running it?

Never assume a reaction is safe without data. The most reliable method for quantifying thermal hazards is Reaction Calorimetry (RC) .[4][11] A reaction calorimeter measures the heat flow during a reaction under controlled conditions, providing critical safety parameters.[12][13]

Key parameters obtained from calorimetry include:

  • Heat of Reaction (ΔHrxn): The total heat released per mole of reactant.[14]

  • Heat Release Rate: The rate at which heat is generated over time, which helps in designing an adequate cooling system.

  • Adiabatic Temperature Rise (ΔTad): The maximum possible temperature increase if all cooling were to fail and the accumulated heat was absorbed by the reaction mass.[3][9] A high ΔTad indicates a significant thermal hazard.

If calorimetry is unavailable, you can sometimes find literature values for similar reactions or use simulation tools, but these methods can be unreliable and should be approached with caution.[9]

Q4: What are the basic methods for cooling a lab-scale reaction?

The choice of cooling method depends on the target temperature and the anticipated heat load.

Cooling MethodTypical Temperature Range (°C)Stability & ControlAdvantagesDisadvantages
Ice/Water Bath 0 to 5PoorInexpensive, readily available.Unstable temperature, limited range.
Ice/Salt Bath -15 to -5PoorAchieves sub-zero temperatures cheaply.Temperature is inconsistent and hard to control.[15]
Dry Ice/Solvent Bath -78 (Acetone) to -40 (Acetonitrile)FairStable at solvent's sublimation/freezing point.Requires constant replenishment of dry ice, potential for solvent fumes.[15]
Circulating Chiller/Thermostat -80 to +200 (Varies by model)ExcellentPrecise, automated temperature control; programmable ramps; unattended operation.[16]High initial equipment cost.

Q5: How does reaction scale affect heat management?

This is one of the most critical concepts in process chemistry. As you scale up a reaction, the surface-area-to-volume ratio decreases .[17][18]

  • The heat generated by the reaction is proportional to the volume (mass of reactants), which increases by the cube of the reactor's radius (V ∝ r³).

  • The heat removed is proportional to the heat transfer surface area (the reactor wall), which increases by only the square of the radius (A ∝ r²).[19]

This fundamental geometric discrepancy means that a reaction that is easily controlled in a 1 L flask can become a dangerous thermal runaway risk in a 100 L reactor because the ability to remove heat does not keep pace with the increase in heat generation.[18][20] This makes a thorough understanding of thermal properties via calorimetry essential before any scale-up.[17]

Section 2: Troubleshooting Guide - Common Scenarios & Solutions

This guide provides a systematic approach to diagnosing and resolving common temperature control issues.

Problem: Temperature Spikes / Exotherm Exceeds Setpoint

A sudden, unexpected rise in temperature is a clear sign that heat generation is outpacing heat removal. This is a critical warning sign that must be addressed immediately.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately. This is the most effective way to halt further heat generation.[21]

  • Engage Emergency Cooling: Have a larger or colder cooling bath ready to immerse the reactor in. If using a circulator, lower the setpoint temperature.

  • Ensure Agitation: Verify that the stirrer is functioning correctly. Poor mixing can create localized hotspots that drive the overall temperature up.[9][22]

  • Consider Dilution: If safe and planned for, adding a pre-chilled, inert solvent can help absorb the excess heat.

Root Cause Analysis & Corrective Actions:

The following decision tree can help diagnose the underlying cause of a temperature spike.

Troubleshooting_Exotherm start Temperature Spike Detected q1 Is reagent addition in progress? start->q1 q2 Is agitation adequate? q1->q2 No cause1 Root Cause: Addition rate too high, leading to reactant accumulation. q1->cause1 Yes q3 Is cooling system performing correctly? q2->q3 Yes cause2 Root Cause: Poor mixing creating localized hotspots. q2->cause2 No q4 Was reactant concentration correct? q3->q4 Yes cause3 Root Cause: Insufficient cooling capacity or cooling fluid too warm. q3->cause3 No cause4 Root Cause: Higher concentration leads to faster reaction rate and more heat generated. q4->cause4 No solution4 Solution: Re-verify all calculations and reagent purity. Consider running more dilute. q4->solution4 Yes solution1 Solution: Reduce addition rate. Use calorimetry to model a safe addition profile. cause1->solution1 solution2 Solution: Increase stir rate. Use appropriate impeller for vessel geometry. cause2->solution2 solution3 Solution: Use a more powerful chiller, a colder bath, or increase heat transfer area (e.g., coils). cause3->solution3

Caption: Troubleshooting decision tree for temperature spikes.

Section 3: Protocols & Advanced Methodologies

Protocol: Foundational Reaction Calorimetry for Hazard Assessment

This protocol outlines the essential steps for using a heat-flow calorimeter (e.g., Mettler-Toledo EasyMax HFCal) to assess a new exothermic reduction.

Objective: To determine the heat of reaction (ΔHrxn), heat release profile, and adiabatic temperature rise (ΔTad) for a representative reduction.

Methodology:

  • System Calibration:

    • Add the known reaction solvent to the reactor.

    • Perform a series of automated heating and cooling steps. The instrument software uses the known heat capacity of the solvent and the temperature difference between the reactor (Tr) and jacket (Tj) to calculate the overall heat transfer coefficient (Ua).[12] This step is crucial for accurate heat flow measurement.

  • Charge Substrate:

    • Add the substrate and any other non-reactive components to the solvent in the reactor.

    • Allow the system to reach thermal equilibrium at the desired starting temperature (e.g., 0 °C).

  • Perform Reagent Addition (Semi-batch mode):

    • Prepare the reducing agent in a solution for controlled addition via an automated pump.

    • Program the system to add the reducing agent over a set period (e.g., 60 minutes). This mimics a controlled plant-scale addition and prevents overwhelming the cooling system.[23]

    • Continuously record Tr, Tj, and the calculated heat flow (q) throughout the addition and for a period afterward to ensure the reaction has gone to completion.

  • Data Analysis:

    • Integrate the area under the heat flow curve to determine the total heat of reaction (Q_total in Joules).

    • Calculate the molar heat of reaction: ΔHrxn (J/mol) = Q_total / moles of limiting reagent .

    • Determine the specific heat capacity (Cp) of the final reaction mixture (this can be measured by the calorimeter).

    • Calculate the adiabatic temperature rise: ΔTad (°C) = Q_total / (mass_total * Cp) .

  • Safety Assessment:

    • Evaluate the Maximum Temperature of the Synthesis Reaction (MTSR) : MTSR = Final Reaction Temp + ΔTad .

    • Compare the MTSR to the boiling point of the solvent and the decomposition temperature of any components (measured by DSC/TGA). A significant safety margin (e.g., >50-100 °C) should exist between the MTSR and the onset of any hazardous event.[17]

Advanced Control Strategies: Flow Chemistry

For highly exothermic or hazardous reactions, transitioning from batch to continuous flow processing offers significant safety advantages.[24]

  • Superior Heat Transfer: Microreactors or flow reactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous removal of reaction heat.[24]

  • Small Reaction Volume: At any given moment, only a very small amount of material is in the reaction zone, minimizing the potential energy of a runaway.

  • Precise Control: Parameters like flow rate, residence time, and temperature can be controlled with high precision, leading to better consistency and yield.[24]

Heat_Transfer_Reactor For safe operation: Q_rem >= Q_gen cluster_0 Jacketed Reactor Vessel Reaction Exothermic Reaction (Heat Source, Q_gen) Mass Reaction Mass (Tr) Reaction->Mass heats Wall Reactor Wall (Thermal Resistance) Mass->Wall transfers heat via convection (hi) Jacket Cooling Jacket (Tj) (Heat Sink) Wall->Jacket transfers heat via conduction (hw) HeatOut Heat Removed (Q_rem) Jacket->HeatOut transfers heat via convection (ho)

Caption: Conceptual diagram of heat transfer in a jacketed reactor.

References

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Technical Support Center: Recrystallization of 1-(2-Amino-6-chlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of 1-(2-Amino-6-chlorophenyl)ethan-1-ol .

Product Category: Chiral Amino-Aryl Alcohols Application: Pharmaceutical Intermediates / Chiral Building Blocks Document Type: Troubleshooting Guide & Standard Operating Procedure (SOP)[1][2]

Part 1: Executive Technical Overview

1-(2-Amino-6-chlorophenyl)ethan-1-ol presents unique purification challenges due to its amphiphilic nature and steric crowding .[1] The molecule contains a basic aniline nitrogen, a hydrogen-bond-donating hydroxyl group, and a lipophilic chloro-substituted phenyl ring.[1]

Key Physicochemical Challenges:

  • Oiling Out: The competing hydrogen bonding (intramolecular NH[1]···OH vs. intermolecular solvent interactions) often leads to Liquid-Liquid Phase Separation (LLPS) rather than crystallization.[1]

  • Oxidation Sensitivity: The electron-rich aniline moiety is prone to oxidation, necessitating degassed solvents and inert atmospheres.[1][2]

  • Chiral Enrichment: If isolating a specific enantiomer, the solubility differential between racemate and enantiomer (eutectic point behavior) dictates the yield.[2]

Part 2: Troubleshooting & FAQs

Q1: My product persists as a viscous oil and refuses to crystallize. How do I induce nucleation?

Diagnosis: This is the classic "Oiling Out" phenomenon, likely caused by a solvent system that is too polar or a cooling ramp that is too aggressive. The metastable zone width (MSZW) for amino alcohols is often narrow.[1]

Corrective Protocol (The "Double-Solvent" Displacement): Do not simply cool the mixture. You must shift the solvent composition dynamically.[1][2]

  • Dissolution: Dissolve the oil in a minimum volume of Isopropyl Alcohol (IPA) or Ethanol at 50–60°C.[1][2]

  • Seed: Add seed crystals (0.5 wt%) at the cloud point. If no seeds exist, scratch the glass wall vigorously.

  • Anti-solvent Addition: Slowly add n-Heptane or Methyl tert-butyl ether (MTBE) dropwise.[1]

    • Critical Step: Stop adding anti-solvent the moment persistent turbidity appears.[1][2]

  • Thermal Cycling: Heat back to clear point, then cool very slowly (5°C/hour). This anneals the oil droplets into crystalline lattices.[1][2]

Q2: The crystals are colored (yellow/brown) instead of off-white. Is this acceptable?

Diagnosis: No. Coloration indicates oxidation of the aniline nitrogen (formation of quinoid impurities) or carryover of metal catalysts (if produced via ketone reduction).[1][2]

Corrective Protocol:

  • Carbon Treatment: Recrystallize with activated charcoal (e.g., Darco G-60).[1][2]

    • Note: Do not use acidic carbon, as it may salt out the amine.[2] Use neutral carbon.

  • Antioxidant Additive: Add 0.1% w/w Sodium Metabisulfite or Ascorbic Acid to the aqueous phase if performing a biphasic workup prior to crystallization.[1][2]

  • Inert Atmosphere: Perform the final recrystallization under a nitrogen blanket.[1][2]

Q3: Can I purify this as a salt instead of the free base?

Diagnosis: Yes, and this is often superior for removing regioisomers or non-basic impurities.[2]

Recommendation: Convert to the Hydrochloride (HCl) or Tartrate salt.[1][2]

  • HCl Salt: Dissolve free base in EtOAc; add 1.1 eq of 4M HCl in Dioxane. The salt usually precipitates instantly as a high-melting solid, which is easier to filter than the waxy free base.[2]

  • Tartrate Salt: Excellent for chiral resolution or upgrading enantiomeric excess (ee) if you have the racemate.[1][2]

Part 3: Optimized Experimental Protocols

Protocol A: Standard Recrystallization (Free Base)

Best for: High-purity crude (>90%) needing physical form upgrade.[1][2]

ParameterSpecificationNotes
Primary Solvent Toluene or IPA Toluene often yields denser crystals; IPA is better for removing polar impurities.[1]
Anti-Solvent n-Heptane Ratio 1:3 (Solvent:Anti-solvent) usually optimal.[1][2]
Concentration 5–7 mL/gDo not over-dilute; yield loss will be significant.
Temperature Ramp 60°C

20°C

0°C
Hold at 20°C for 2 hours to ensure crystal growth.

Step-by-Step:

  • Charge crude solid and Toluene (5 vol) into a reactor.

  • Heat to 65°C. Stir until fully dissolved.

  • Optional: Polish filter hot to remove insolubles.[1]

  • Cool to 45°C. Seeding is recommended here.

  • Add n-Heptane (2 vol) dropwise over 1 hour.

  • Cool to 0–5°C over 4 hours.

  • Filter and wash with cold Heptane.[1] Dry under vacuum at 40°C.[1]

Protocol B: Reactive Crystallization (HCl Salt Formation)

Best for: Oily crude or low-purity material.[1][2]

  • Dissolve crude oil in Ethyl Acetate (EtOAc) (10 vol).

  • Cool to 0–5°C.

  • Slowly add HCl in IPA/Dioxane (1.05 eq). Exothermic reaction—control temp <10°C.[1]

  • White precipitate should form immediately.[1]

  • Stir for 1 hour at 0°C.

  • Filter.[1] Note: The HCl salt is hygroscopic; minimize exposure to moist air.[1]

Part 4: Process Visualization

Workflow 1: Decision Logic for Solvent Selection

This diagram guides the user through selecting the optimal purification path based on the physical state of their crude material.[2]

SolventSelection Start Start: Analyze Crude Material StateCheck Physical State? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous PurityCheck Purity (HPLC)? Solid->PurityCheck Action_Seed Dissolve in minimal IPA + Seed + Slow Cool Oil->Action_Seed Try First HighPurity >90% PurityCheck->HighPurity Clean LowPurity <90% PurityCheck->LowPurity Dirty Action_Recryst Protocol A: Toluene/Heptane Recrystallization HighPurity->Action_Recryst Action_Salt Protocol B: HCl Salt Formation (EtOAc) LowPurity->Action_Salt Action_Seed->Action_Recryst Success Action_Seed->Action_Salt Fails (Still Oiling)

Caption: Decision matrix for selecting between direct recrystallization and salt formation based on crude physical state and purity.

Workflow 2: Mechanism of Impurity Rejection

Visualizing how the chosen solvent system excludes impurities during the crystallization of the amino-aryl alcohol.[1]

ImpurityRejection Solution Homogeneous Solution (Target + Impurities + Solvent) Cooling Cooling / Anti-Solvent Solution->Cooling Nucleation Nucleation Event (Target Molecule Self-Assembly) Cooling->Nucleation Growth Crystal Growth (Lattice Rejection) Nucleation->Growth Impurity_Polar Polar Impurities (Stay in Alcohol Phase) Growth->Impurity_Polar Rejected (Steric Mismatch) Impurity_NonPolar Non-Polar Impurities (Stay in Toluene/Heptane) Growth->Impurity_NonPolar Rejected (Lattice Energy) Final Pure Crystal 1-(2-Amino-6-chlorophenyl)ethan-1-ol Growth->Final

Caption: Mechanistic pathway showing how lattice selectivity excludes polar and non-polar impurities during the cooling phase.

References

  • Sigma-Aldrich. 2-(2-Amino-6-chlorophenyl)ethanol Product Information. (Note: Structural isomer reference for solubility properties). Retrieved from [1][2][3]

  • ChemicalBook. 2-(2-AMINO-6-CHLOROPHENYL)ETHAN-1-OL Properties and Suppliers. Retrieved from [1][2]

  • European Patent Office. EP 0924193 A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives.[1] (Foundational grounding for amino-ethanol purification).[1][2] Retrieved from

  • US Patent 5866719A. Process for the purification of an aminoalcohol.[1] (Protocol grounding for alcohol/water recrystallization systems).[1][2] Retrieved from

  • PubChem. 1-(2-Amino-4-chlorophenyl)ethanone Compound Summary. (Precursor properties for synthesis context). Retrieved from [1][2]

Sources

Validation & Comparative

1H NMR spectral analysis of 1-(2-chlorophenyl)ethanol for validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an authoritative technical framework for the structural validation of 1-(2-chlorophenyl)ethanol (CAS: 13524-04-4) using proton nuclear magnetic resonance (


H NMR) spectroscopy.[1][2] Unlike generic spectral lists, this document focuses on comparative validation —distinguishing the target chiral alcohol from its synthetic precursor (2'-chloroacetophenone ) and its regioisomers.[1]

The protocol emphasizes a self-validating system , where specific coupling patterns and chemical shift perturbations serve as internal controls for purity and identity, eliminating the need for external reference standards in routine checks.

Chemical Context & Critical Quality Attributes

1-(2-chlorophenyl)ethanol is a chiral benzylic alcohol often synthesized via the hydride reduction of 1-(2-chlorophenyl)ethanone (2'-chloroacetophenone).[1][2] In pharmaceutical applications, it serves as a scaffold for esterification or nucleophilic substitution.

Key Validation Challenges:

  • Reaction Monitoring: Quantifying residual ketone precursor.

  • Regio-Identity: Distinguishing the ortho-chloro substitution from para- or meta- isomers.

  • Chiral Center Verification: Confirming the integrity of the secondary alcohol motif.

Comparative Spectral Analysis

The most robust validation method compares the target alcohol directly against its ketone precursor. The transformation of the carbonyl group (


) to the carbinol (

) results in distinct diagnostic signal changes.
Table 1: Comparative Chemical Shifts ( , ppm) in CDCl [3][4]
FeaturePrecursor: 1-(2-chlorophenyl)ethanoneTarget: 1-(2-chlorophenyl)ethanolDiagnostic Value
Methyl Group 2.62 (s) , 3H1.48 (d,

Hz)
, 3H
Primary Check: The singlet becomes a doublet upon reduction.[1][2]
Methine (

)
Absent5.20 – 5.35 (q,

Hz)
, 1H
Confirmation: Appearance of a quartet deshielded by the OH and aromatic ring.
Hydroxyl (

)
Absent2.0 – 2.9 (br s) , 1HVariable shift; confirms functional group change.
Aromatic Region 7.30 – 7.60 (m)7.15 – 7.60 (m)Ortho-substitution causes complex ABCD splitting (unlike symmetric para isomers).[1][2]

Technical Insight: The methyl group upfield shift (


 ppm) is driven by the loss of the anisotropic deshielding cone of the carbonyl group.[1]

Experimental Protocol: The Self-Validating System

This protocol is designed to be "self-validating."[1][2] If the spectral features described below (specifically the coupling constants) do not match, the sample is suspect, regardless of purity.

Phase A: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
    • Why:

      
       minimizes viscosity broadening and allows rapid exchange of the OH proton, simplifying the spectrum to a clear doublet-quartet system.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why: High concentrations can cause intermolecular H-bonding, shifting the OH peak and potentially overlapping it with the methine quartet.

Phase B: Acquisition Parameters
  • Pulse Sequence: Standard single pulse (

    
     or equivalent).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Causality: The methyl protons have a shorter

      
       than the aromatic protons. A short delay risks under-integrating the aromatic region, leading to false stoichiometry calculations.
      
  • Scans (

    
    ):  16 (sufficient for >98% purity checks).
    
Phase C: The "Coupling Constant Check" (Internal Control)

To validate the molecule without an external standard, measure the coupling constant (


) of the methyl doublet and the methine quartet.
  • Expand the methyl region (1.48 ppm).[1][2] Measure

    
    .[1][2][3]
    
  • Expand the methine region (5.32 ppm).[1][2] Measure

    
    .[1][2][3]
    
  • Validation Rule:

    
     must equal 
    
    
    
    (typically 6.3 – 6.5 Hz).[1][2]
    • Fail State: If

      
       values differ significantly, the signals do not belong to the same spin system (impurity present).
      

Solvent Effects & Advanced Validation

For rigorous structural confirmation, a "Solvent Shift Experiment" is recommended.

  • Method: Run the sample in DMSO-

    
    .
    
  • Mechanism: DMSO forms strong H-bonds with the alcohol proton, slowing chemical exchange.

  • Result:

    • The OH proton becomes a distinct doublet (coupled to the CH).[1]

    • The methine proton (previously a quartet) becomes a multiplet (quintet-like) due to coupling with both the methyl group (

      
       Hz) and the hydroxyl proton (
      
      
      
      Hz).[1][2]
    • Citation: This phenomenon is a classic validation technique for secondary alcohols described in fundamental NMR texts (Silverstein et al.).[1][2]

Visualization of Logic & Workflows

Diagram 1: The Validation Decision Matrix

This logic tree guides the researcher through the spectral interpretation to confirm identity and regio-purity.[1][2]

ValidationLogic Start Crude Product Spectrum CheckMethyl Check 1.4 - 2.7 ppm Region Start->CheckMethyl Singlet26 Singlet at ~2.6 ppm? CheckMethyl->Singlet26 Doublet15 Doublet at ~1.5 ppm? CheckMethyl->Doublet15 Impurity CRITICAL: Residual Ketone (Incomplete Reduction) Singlet26->Impurity Yes CheckMethine Check 5.2 - 5.4 ppm Doublet15->CheckMethine Yes Quartet Clear Quartet (J ~ 6.4 Hz)? CheckMethine->Quartet RegioCheck Aromatic Region Analysis (7.1 - 7.6 ppm) Quartet->RegioCheck Confirmed Symmetric Symmetric AA'BB' Pattern (2 Doublets) RegioCheck->Symmetric Para-Subst. Complex Complex ABCD Multiplet RegioCheck->Complex Ortho-Subst. ResultFail1 REJECT: 4-Chlorophenyl Isomer Symmetric->ResultFail1 ResultPass VALIDATED: 1-(2-chlorophenyl)ethanol Complex->ResultPass

Caption: Decision matrix for differentiating the target alcohol from ketone precursors and regioisomers.

Diagram 2: Experimental Workflow for Purity Assessment

A standardized workflow to ensure reproducibility in analytical data.

PurityWorkflow Sample Isolate Sample (10-15 mg) Solvent Dissolve in CDCl3 (0.6 mL) Sample->Solvent Acquire Acquire 1H NMR (d1=5s, ns=16) Solvent->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integration Check: Aromatic (4H) vs Methine (1H) Process->Integrate Calc Calculate Purity: [I(Prod) / (I(Prod) + I(Imp))] * 100 Integrate->Calc

Caption: Step-by-step workflow for quantitative purity assessment.[1][2]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS): 1-(2-Chlorophenyl)ethanol (SDBS No. 13524).[1][2] Retrieved from [Link][1][2]

  • PubChem. (2023).[1][2] 1-(2-Chlorophenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4][5][6][7] (Referenced for solvent effects on hydroxyl coupling).[1][2][3]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment: Leveraging qNMR for 1-(2-Amino-6-chlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a crucial building block like 1-(2-Amino-6-chlorophenyl)ethan-1-ol, establishing an accurate and reliable purity profile is paramount. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity determination, comparing its performance and utility against traditional chromatographic techniques.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities above certain thresholds.[1][2][3] This necessitates analytical methods that are not only sensitive and specific but also fundamentally accurate. While High-Performance Liquid Chromatography (HPLC) is a workhorse in quality control, qNMR has emerged as a powerful orthogonal technique, offering distinct advantages in absolute quantification.[4][5]

The Principle of Absolute Quantification: Why qNMR Stands Apart

At its core, the power of qNMR lies in a simple, direct principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6][7][8][9] This allows for the determination of a compound's purity or concentration by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[5][10] This contrasts with chromatographic methods like HPLC, which are comparative techniques that rely on the response factor of an analyte relative to a reference standard of the same compound.[8]

This inherent quantitative nature establishes qNMR as a primary ratio method of measurement, recognized by pharmacopoeias and regulatory bodies.[7][11][12] It provides a direct, SI-traceable measurement, which is invaluable for certifying reference materials and for providing an orthogonal, confirmatory assessment of purity alongside chromatographic methods.[5][10]

Experimental Workflow: Purity Determination of 1-(2-Amino-6-chlorophenyl)ethan-1-ol by ¹H qNMR

The following protocol outlines a validated approach for the purity assessment of 1-(2-Amino-6-chlorophenyl)ethan-1-ol. The causality behind each step is explained to ensure a robust and self-validating system.

qNMR_Workflow prep Step 1: Preparation weigh_analyte Accurately weigh Analyte (approx. 15 mg) prep->weigh_analyte weigh_is Accurately weigh Internal Standard (IS) (e.g., Maleic Acid, approx. 5 mg) weigh_analyte->weigh_is dissolve Co-dissolve Analyte and IS in deuterated solvent (e.g., DMSO-d6, 0.7 mL) weigh_is->dissolve acq Step 2: Data Acquisition dissolve->acq nmr_setup Setup NMR Spectrometer (≥400 MHz) - Tune and shim - Set quantitative parameters acq->nmr_setup nmr_acq Acquire ¹H NMR Spectrum - 90° pulse angle - Long relaxation delay (D1 ≥ 5*T1) nmr_setup->nmr_acq proc Step 3: Data Processing nmr_acq->proc phasing Phase and baseline correct the spectrum proc->phasing integration Integrate characteristic, well-resolved signals of Analyte and IS phasing->integration calc Step 4: Purity Calculation integration->calc formula Apply the qNMR Purity Equation calc->formula result Result: Purity (%w/w) formula->result

qNMR experimental workflow for purity assessment.

1. Sample Preparation (The Foundation of Accuracy)

  • Analyte & Internal Standard (IS) Weighing: Accurately weigh approximately 15 mg of 1-(2-Amino-6-chlorophenyl)ethan-1-ol and 5 mg of a certified internal standard (e.g., maleic acid, ≥99.5% purity) into a clean vial.

    • Causality: Gravimetric accuracy is critical as it is a primary input in the final purity calculation. Using a certified standard ensures SI traceability.[10]

  • Internal Standard Selection: Maleic acid is chosen because its sharp singlet in DMSO-d6 (~6.0-6.5 ppm) does not overlap with the aromatic or aliphatic signals of the analyte. An ideal IS should be stable, non-volatile, have a simple spectrum, and be soluble in the same solvent as the analyte.[13][14]

  • Dissolution: Dissolve the weighed solids in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6) in the vial. Vortex until fully dissolved, then transfer to a 5 mm NMR tube.

    • Causality: Complete dissolution is mandatory for accurate quantification.[6] DMSO-d6 is an excellent solvent for many polar organic molecules and helps to sharpen exchangeable proton signals (NH2, OH) compared to D2O.

2. Data Acquisition (Ensuring Quantitative Fidelity)

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion. Ensure the instrument is properly tuned and shimmed for optimal resolution and lineshape.

  • Quantitative Parameters: This is the most critical part of the acquisition.

    • Pulse Angle: Use a 90° pulse angle to ensure maximum and uniform excitation of all signals.[13]

    • Relaxation Delay (D1): Set a long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated (both analyte and IS).[12][13] For small molecules, a D1 of 30-60 seconds is often sufficient.

      • Causality: An insufficient D1 will lead to signal saturation, particularly for nuclei with long T1 values, causing their integrals to be smaller than their true molar proportion. This is a common source of error in qNMR.[15][16]

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for precision).

3. Data Processing (From Spectrum to Data)

  • Phasing and Baseline Correction: Carefully phase the spectrum to be purely absorptive and apply a robust baseline correction algorithm.

    • Causality: Phasing and baseline errors are major contributors to integration inaccuracies.

  • Integration: Integrate well-resolved, non-exchangeable proton signals for both the analyte and the internal standard. For 1-(2-Amino-6-chlorophenyl)ethan-1-ol, the methyl group (CH3) or one of the aromatic protons are excellent candidates. The maleic acid singlet provides the IS integral.

    • Causality: Choosing signals in a clean region of the spectrum, free from overlap with impurities or solvent signals, is essential for specificity and accuracy.[17]

4. Purity Calculation

The weight/weight percentage purity (Purityₐ) of the analyte is calculated using the following equation[7]:

Purityₐ (%w/w) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (Wₛ / Wₐ) * Purityₛ

Where:

  • Iₐ, Iₛ: Integrals of the analyte and internal standard signals.

  • Nₐ, Nₛ: Number of protons for the integrated signals of the analyte and standard (e.g., Nₐ=3 for a CH3 group; Nₛ=2 for maleic acid).

  • Mₐ, Mₛ: Molecular weights of the analyte (171.62 g/mol ) and standard.

  • Wₐ, Wₛ: Weights of the analyte and standard.

  • Purityₛ: Purity of the internal standard (as a percentage).

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR provides absolute purity, methods like HPLC and Gas Chromatography (GC) excel in other areas, particularly in detecting and quantifying trace impurities. The choice of method depends on the analytical objective.

Method_Comparison Goal Analytical Goal qNMR_Node qNMR Primary Method Strengths: - Absolute Quantification (No analyte RS needed) - High Accuracy & Precision - Structure Confirmation - Non-destructive Weaknesses: - Lower Sensitivity (µg-mg range) - Lower Throughput - Signal Overlap Issues Goal:f0->qNMR_Node:p Absolute Purity Reference Standard Certification HPLC_Node HPLC-UV Comparative Method Strengths: - High Sensitivity (ppm/ppb range) - Excellent for Impurity Profiling - High Throughput - Resolves Complex Mixtures Weaknesses: - Requires Analyte RS - UV Response Varies - Destructive Goal:f0->HPLC_Node:p Trace Impurity Detection Routine QC & Stability

Decision logic for selecting an analytical technique.
FeatureQuantitative NMR (qNMR)HPLC-UVGas Chromatography (GC)
Principle Absolute quantification based on direct proportionality between signal area and number of nuclei.[8]Comparative method based on separation and UV absorbance relative to a standard.[8]Comparative method based on separation by boiling point/polarity and detection (e.g., FID, MS).
Reference Standard Requires a certified internal standard of a different, known compound.[5]Requires a certified reference standard of the analyte itself for accurate quantification.Requires a certified reference standard of the analyte itself for accurate quantification.
Accuracy High, provides a direct measure of molar concentration and absolute purity.[8][15]High, but can be biased if impurities have different UV response factors than the main peak.[8]High, but dependent on analyte volatility and thermal stability.
Precision Excellent, with Relative Standard Deviations (RSD) typically below 1% under optimal conditions.[11]Very good, with low RSD.Very good, with low RSD.
Sensitivity Lower, typically in the high µg to mg range.[5][18]High, capable of detecting trace impurities at ppm or even ppb levels.Very high, especially with mass spectrometry (MS) detection.
Information Provided Provides purity, structural confirmation, and can identify/quantify multiple components simultaneously.[18][19]Provides purity relative to the main peak area (Area %), retention times, and an impurity profile.Provides relative purity, retention times, and structural information with MS detection.
Sample Throughput Lower, due to longer acquisition times needed for quantitative accuracy (long D1).[5][18]Relatively high, with typical run times of 15-30 minutes.Moderate to high, depending on the temperature program.
Sample Preparation Simple: accurate weighing and dissolution.More complex: mobile phase preparation, filtering, and calibration curve generation.May require derivatization for non-volatile or polar compounds like amino alcohols.
Destructive? No, the sample can be fully recovered.[10][18]Yes, the sample is consumed.Yes, the sample is consumed.
Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

For the purity assessment of 1-(2-Amino-6-chlorophenyl)ethan-1-ol, qNMR is not a replacement for chromatography, but a powerful, complementary partner. Its strength lies in providing an accurate, absolute purity value for the bulk material, which is essential for qualifying reference standards and for validating the accuracy of other methods.[5] HPLC remains the superior tool for routine quality control, stability studies, and detecting trace-level impurities that might be missed by NMR.[18][20]

By employing qNMR as an orthogonal method, researchers and drug developers can build a more complete and robust understanding of their compound's purity profile. This dual-pronged approach ensures the highest level of confidence in the material's quality, satisfying rigorous scientific standards and regulatory expectations.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review. [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). University of Illinois Chicago. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 193, 113733. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). A Gummy's Life. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]

  • Quality: impurities. European Medicines Agency (EMA). [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(19), 8065–8079. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). National Institutes of Health (NIH). [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). European Medicines Agency (EMA). [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. International Council for Harmonisation. [Link]

  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources. [Link]

  • How to Measure Alcohol Content with Benchtop qNMR. (2019, April 4). AZoM. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013, September 14). National Institutes of Health (NIH). [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health (NIH). [Link]

  • Quantitative NMR (qNMR). Nanalysis. [Link]

  • Dai, X., et al. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta, 125, 332-338. [Link]

  • Determination of Amino Acids in Wort and Beer by Reverse-Phase High-Performance Liquid Chromatography. American Society of Brewing Chemists. [Link]

Sources

Comparison of Purification Efficiency: Preparative HPLC vs. Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Efficiency Trade-Off

In pharmaceutical process development, "efficiency" is not a single metric; it is a vector sum of Purity , Yield , and Throughput . As a Senior Application Scientist, I often see teams struggle to choose between Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Crystallization.

The decision is rarely binary. Crystallization is the workhorse of bulk manufacturing due to its scalability and low cost, but it struggles with structurally similar impurities (e.g., isomers, diastereomers) that co-crystallize. Prep-HPLC offers superior resolution for these "difficult" separations but at a significantly higher cost per kilogram.

This guide dissects the mechanistic differences, provides a data-driven comparison, and offers a decision framework for integrating both techniques into a robust purification strategy.

Mechanistic Divergence & Selectivity

To understand efficiency, we must understand the separation mechanism.

Crystallization: Lattice Energy & Solubility

Crystallization relies on the thermodynamic stability of the crystal lattice . Efficiency is driven by the solubility difference between the target molecule and its impurities.

  • Mechanism: As supersaturation increases (via cooling or anti-solvent), the target molecule organizes into a lattice.

  • Limitation: Impurities with similar 3D structures or functional groups can incorporate into the lattice (inclusion) or adhere to the surface (occlusion), leading to eutectic impurities that cannot be removed regardless of the number of recrystallization cycles.

Prep-HPLC: Adsorption & Partitioning

HPLC relies on surface chemistry interactions (hydrophobicity, polarity, charge).

  • Mechanism: Differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.

  • Advantage: It does not require the target to form a solid lattice. It can separate compounds that form solid solutions (co-crystals) in crystallization processes.

  • Limitation: Throughput is limited by column loading capacity (typically 1-5% of column mass).

Comparative Performance Matrix

The following data summarizes typical performance metrics observed in API (Active Pharmaceutical Ingredient) purification campaigns.

MetricCrystallization (Industrial)Preparative HPLC (Reverse Phase)
Purity Ceiling Typically 98.0% - 99.0% (Single Pass)> 99.9% (Readily Achievable)
Impurity Rejection Poor for structural isomers/homologsExcellent for isomers (with correct selectivity)
Yield (Recovery) 70% - 90% (Mother liquor losses)85% - 95% (Fraction collection dependent)
Solvent Intensity Low (5 - 20 L/kg product)High (500 - 2,000 L/kg product)
Throughput High (Tons/day)Low to Medium ( kg/day )
Development Time Weeks to Months (Polymorph screening)Days (Method development is rapid)
OPEX Cost Low (Energy for heating/cooling)High (Solvents, columns, waste disposal)

Scientist's Note: While HPLC yield is theoretically high, "shaving" peaks to remove closely eluting impurities often forces a trade-off between yield and purity that is more linear than in crystallization.

Strategic Decision Framework

When should you switch from Crystallization to HPLC? Use this logic flow to determine the optimal strategy.

purification_decision_tree Start Start: Crude Material Evaluation ImpurityType Are impurities structurally similar (isomers/homologs)? Start->ImpurityType Scale Target Scale? ImpurityType->Scale No (Distinct properties) HPLC Primary Method: PREP-HPLC ImpurityType->HPLC Yes (Difficult separation) CrystPotential Does it crystallize easily? Scale->CrystPotential > 100 kg Scale->HPLC < 1 kg (High Value) Cryst Primary Method: CRYSTALLIZATION CrystPotential->Cryst Yes CrystPotential->HPLC No (Oil/Amorphous) Hybrid Hybrid Method: Cryst (Bulk) -> HPLC (Polish) CrystPotential->Hybrid Yes, but high purity req.

Figure 1: Decision tree for selecting purification methodology based on impurity profile and scale.

Experimental Protocols

To validate these comparisons, the following protocols utilize a "Self-Validating" approach where intermediate checks ensure the system is performing as expected.

Protocol A: Optimization of Crystallization (Cooling)

Objective: Maximize impurity rejection by controlling supersaturation.

  • Solubility Curve Determination:

    • Prepare saturated solutions of the crude material in 3 candidate solvents at 50°C.

    • Cool to 20°C and measure recovery. Select solvent with the steepest solubility gradient.

  • Metastable Zone Width (MSZW) Mapping:

    • Using a turbidity probe, determine the temperature where nucleation spontaneously occurs (

      
      ) and where dissolution occurs (
      
      
      
      ).
    • Validation: The MSZW (

      
      ) defines your operating window. A narrow MSZW (<10°C) indicates difficult control.
      
  • Controlled Cooling Run:

    • Dissolve crude at

      
      .
      
    • Cool rapidly to the middle of the MSZW.

    • Seed with 0.5% pure crystals to bypass spontaneous nucleation.

    • Cool slowly (0.1°C/min) to maximize crystal growth and minimize impurity occlusion.

  • Analysis: Filter and wash.[1][2] Analyze cake purity via HPLC. Calculate the Purification Factor (

    
    ).
    
Protocol B: High-Loading Preparative HPLC

Objective: Maximize throughput while maintaining >99.5% purity.

  • Loading Study (The "Touchdown" Experiment):

    • Start with an analytical injection (10 µg).

    • Incrementally increase injection mass (10 mg, 50 mg, 100 mg) on the prep column.

    • Validation: Monitor the peak width at half height. Stop when the resolution (

      
      ) between the target and nearest impurity drops below 1.5.
      
  • Gradient Shallowing:

    • Identify the elution %B of the target peak.

    • Create a "focused gradient" that starts 5% below and ends 5% above this point.

    • Effect: This flattens the peak separation, allowing higher loading without peak overlap.

  • Fraction Collection Strategy:

    • Do not collect by time. Use Threshold + Slope detection.

    • Set "Start Collection" at 10% peak height (front) and "End Collection" at 5% peak height (tail) to maximize yield.

    • Self-Correction: If purity <99.5%, tighten the collection window on the side nearest the impurity.

Case Study: Purification of a Chiral Intermediate

Scenario: A pharmaceutical intermediate contains 5% of an enantiomeric impurity.

  • Goal: >99.5% enantiomeric excess (ee).

  • Input: 1 kg Crude.

Comparison of Results:

ParameterMethod A: Crystallization (Diastereomeric Salt)Method B: Prep-HPLC (Chiral Stationary Phase)
Process Formation of salt with chiral acid, 2x recrystallization.Single pass on Amylose-based chiral column.
Time 4 Days (Screening + Cooling cycles)12 Hours (Method Dev + Run)
Final Purity 98.8% ee (Failed Spec)99.9% ee (Passed Spec)
Yield 65% (Significant loss in mother liquor)92%
Solvent Use 15 Liters (Ethanol)450 Liters (Heptane/Ethanol)
Conclusion Failed. The eutectic limit prevented reaching 99.5%.Success. High cost, but effective.

Scientist's Insight: In this case, a Hybrid Workflow was eventually adopted. Crystallization was used to upgrade the purity from 95% to 98% (bulk removal), and HPLC was used as a "polishing" step to reach 99.9%. This reduced HPLC solvent usage by 60%.

Integrated Workflow: The "Polishing" Strategy

The most efficient industrial processes often combine both techniques.

hybrid_workflow Crude Crude Mixture (90% Purity) CrystStep Step 1: Crystallization (Bulk Impurity Removal) Crude->CrystStep Solid Solid Cake (98% Purity) CrystStep->Solid Yield: 80% Liquor Mother Liquor (Recycle) CrystStep->Liquor HPLCStep Step 2: Prep-HPLC (Polishing) Solid->HPLCStep Dissolve & Inject Final Final Product (>99.9% Purity) HPLCStep->Final Yield: 95%

Figure 2: Hybrid workflow utilizing crystallization for bulk reduction and HPLC for final polishing.

References

  • Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]

  • Medium (Dr. Pramod). (2025). Preparative HPLC vs. Analytical HPLC: Understanding the Key Differences. Retrieved from [Link]

  • Chiralpedia. (2025).[3] Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • RotaChrom. (2022). Making the Right Choice: HPLC vs CPC for Your Purification Needs. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-(2-Amino-6-chlorophenyl)ethan-1-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a comprehensive framework for the safe handling of 1-(2-Amino-6-chlorophenyl)ethan-1-ol, a compound of interest in synthetic chemistry. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally analogous compounds—aromatic amino alcohols and chlorinated substances—to establish a robust safety protocol. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Hazard Analysis: Understanding the Reactivity Profile

  • Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation.[1] Some aromatic amines are known or suspected carcinogens.

  • Chlorinated Compounds: Chlorinated organic molecules can exhibit a range of toxicities, including irritation to the skin, eyes, and respiratory system.[2][3] They can also be harmful to the environment.

  • Amino Alcohols: These compounds are often water-soluble and can be handled safely with appropriate precautions.[4][5] However, some can cause skin and eye irritation or more severe health effects with significant exposure.[6][7]

Based on the hazard statements for similar compounds, we can anticipate that 1-(2-Amino-6-chlorophenyl)ethan-1-ol may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety is paramount. The following PPE recommendations are designed to provide a comprehensive barrier against potential exposure.

Primary Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to utilize primary engineering controls to minimize exposure.

  • Fume Hood: All handling of 1-(2-Amino-6-chlorophenyl)ethan-1-ol, including weighing, transferring, and reaction setup, should be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any potential vapors or aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated to further dilute any fugitive emissions.

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling 1-(2-Amino-6-chlorophenyl)ethan-1-ol.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[2] A full-face shield should be worn over the goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when working with the substance under pressure or heat.[3]
Hand Protection Nitrile gloves are recommended for their resistance to a broad range of chemicals, including chlorinated solvents.[2] It is crucial to double-glove, especially during procedures with a higher risk of contamination. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Body Protection A flame-resistant laboratory coat is essential. For procedures with a higher risk of splashing, a chemically-resistant apron made of materials like neoprene or butyl rubber should be worn over the lab coat.[3] Full-length pants and closed-toe shoes are mandatory laboratory attire.
Respiratory Protection For routine handling within a fume hood, respiratory protection is generally not required. However, in the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates is necessary.[9] A comprehensive respiratory protection program, including fit testing, is essential if respirators are to be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and logical workflow is essential for both safety and experimental success. The following diagram and procedural steps outline a safe operational plan for handling 1-(2-Amino-6-chlorophenyl)ethan-1-ol.

Safe Handling Workflow Operational Workflow for Handling 1-(2-Amino-6-chlorophenyl)ethan-1-ol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS of Analogs & Procedure B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound in Fume Hood C->D Begin Experiment E Transfer to Reaction Vessel D->E F Conduct Reaction E->F G Quench Reaction (if necessary) F->G Reaction Complete H Decontaminate Glassware G->H I Segregate & Dispose of Waste H->I J Doff PPE & Wash Hands I->J

Caption: A logical workflow for the safe handling of 1-(2-Amino-6-chlorophenyl)ethan-1-ol, from preparation to disposal.

Pre-Handling Procedures
  • Information Review: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.

  • PPE Check: Ensure all necessary PPE is available, in good condition, and properly donned.

  • Fume Hood Preparation: Prepare the fume hood by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.

Handling the Compound
  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood.

  • Transfer: Gently transfer the weighed compound into the reaction vessel. Use a powder funnel to minimize the risk of spills.

  • Reaction: Perform all subsequent steps of the chemical reaction within the fume hood.

Post-Handling and Cleanup
  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Any solid waste contaminated with 1-(2-Amino-6-chlorophenyl)ethan-1-ol, such as weigh boats and contaminated paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound, including reaction mixtures and cleaning solvents, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, including "1-(2-Amino-6-chlorophenyl)ethan-1-ol," and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Pickup: Follow your institution's established procedures for hazardous waste pickup and disposal.

By adhering to these guidelines, you can confidently and safely handle 1-(2-Amino-6-chlorophenyl)ethan-1-ol, ensuring the protection of yourself, your colleagues, and the environment, while maintaining the highest standards of scientific integrity.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.